Ethanol, 2-(decyloxy)-, hydrogen sulfate
Description
Contextualization within Anionic Surfactant and Sulfate (B86663) Ester Chemistry
Anionic surfactants represent a major category of surfactants, widely used for their excellent cleaning and foaming properties. sancolo.com They ionize in water to produce a negatively charged surface-active ion. alfa-chemistry.com The family of sulfate esters, to which Ethanol (B145695), 2-(decyloxy)-, hydrogen sulfate belongs, is a prominent group within anionic surfactants. wikipedia.org These are esters of sulfuric acid and an alcohol. The presence of the sulfate group imparts strong anionic character and high water solubility. taylorfrancis.com
The general structure of an alkyl ether sulfate consists of a hydrophobic alkyl chain, a polyoxyethylene chain, and a terminal sulfate group. swiftcraftymonkey.blog In the case of Ethanol, 2-(decyloxy)-, hydrogen sulfate, the alkyl chain is a decyl group. These compounds are valued for their detergency, foaming ability, and relative insensitivity to hard water compared to other anionic surfactants like soaps. ci.guide
Historical Development and Initial Academic Investigations of Alkyl Ether Sulfates
The development of synthetic surfactants began as a response to the limitations of traditional soaps, which form insoluble precipitates in hard water. The first synthetic surfactant, a sulfated product of castor oil, was developed in the late 19th century. sanhe-daily.com The early 20th century saw the emergence of alkyl naphthalene (B1677914) sulfonates, which, while not great cleaners, were effective wetting agents. sanhe-daily.com
A significant advancement came in the 1930s with the production of alkylbenzene sulfonates from petroleum-based raw materials. sanhe-daily.com The subsequent development of fatty alcohol sulfates and their ethoxylated derivatives, the alkyl ether sulfates, provided surfactants with improved performance characteristics. Alkyl ether sulfates, such as those derived from lauryl alcohol (a C12 alcohol), became commercially important for their excellent foaming properties and mildness, making them suitable for personal care products. wikipedia.org Research into the synthesis and properties of these compounds has been ongoing, focusing on optimizing their performance for various applications. google.com
Structural Elucidation and Isomeric Considerations of this compound
The chemical structure of this compound is key to its function. The molecule consists of a ten-carbon alkyl chain (decyl group) attached to an ethanol molecule via an ether linkage, with the hydroxyl group of the ethanol esterified with sulfuric acid.
In the named compound, "this compound", the sulfate ester linkage is specified at the 1-position of the ethanol moiety. However, positional isomerism is a theoretical possibility. For instance, the decyl group could be attached at different positions along a longer alcohol backbone, or the sulfate group could be at a different position if a longer diol was used instead of ethanol. The specific nomenclature "Ethanol, 2-(decyloxy)-" clearly defines the connectivity as the decyl group being attached to the oxygen at the second carbon of the ethanol backbone. Methods for controlling the position of functional groups are a central theme in organic synthesis, and in the context of surfactants, the precise placement of the hydrophilic and hydrophobic moieties is crucial for performance. acs.org
The decyl group in "this compound" is typically derived from decyl alcohol. Commercial decyl alcohol is often a mixture of linear and branched isomers. If a chiral center exists within the branched alkyl chain, stereoisomers (enantiomers and diastereomers) are possible. The stereochemistry of the alkyl chain can influence the packing of the surfactant molecules at interfaces and in micelles, which in turn can affect properties like critical micelle concentration (CMC) and surface tension reduction. While detailed stereochemical studies on this specific compound are not widely published, the principles of stereochemistry in long-chain alkyl compounds are well-established and can be analyzed using techniques like mass spectrometry. acs.orgacs.orgnih.gov
Overview of Research Trajectories on Sulfated Polyoxyethylene Ethers and Related Compounds
Research on sulfated polyoxyethylene ethers, a class that includes this compound, has followed several key trajectories. A significant area of investigation has been the relationship between the chemical structure and the surfactant's performance. This includes studying the effects of the alkyl chain length, the degree of ethoxylation (the number of ethylene (B1197577) oxide units), and the nature of the counter-ion on properties such as detergency, foaming, and mildness. researchgate.net
More recent research has focused on the synthesis and properties of novel surfactant structures, including those with branched alkyl groups, to enhance specific properties like wetting and penetration. nih.govnih.gov The environmental fate and biodegradability of these surfactants have also been a major focus, driving the development of more environmentally benign alternatives. ewg.org Furthermore, advanced analytical techniques are continuously being developed for the separation and quantification of these complex mixtures. researchgate.net The market for polyoxyethylene ethers continues to grow, driven by demand in personal care, cosmetics, and household cleaning products. github.com
Structure
3D Structure
Properties
CAS No. |
61894-66-4 |
|---|---|
Molecular Formula |
C12H26O5S |
Molecular Weight |
282.40 g/mol |
IUPAC Name |
2-decoxyethyl hydrogen sulfate |
InChI |
InChI=1S/C12H26O5S/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-18(13,14)15/h2-12H2,1H3,(H,13,14,15) |
InChI Key |
BHVSIIXCNXDUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCOS(=O)(=O)O |
Related CAS |
65086-57-9 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethanol, 2 Decyloxy , Hydrogen Sulfate
Direct Sulfation Techniques and Reaction Kinetics
Direct sulfation involves the introduction of a sulfate (B86663) group onto the precursor molecule, 2-(decyloxy)ethanol (B1670126). The choice of sulfating agent and reaction conditions significantly influences the reaction kinetics and the formation of byproducts.
Sulfation with Sulfur Trioxide Complexes (e.g., SO3-Amine Adducts)
Sulfur trioxide (SO3) is a highly reactive and effective sulfating agent. To moderate its reactivity and enhance selectivity, it is often used in the form of complexes with amines, such as pyridine (B92270) or trimethylamine. These SO3-amine adducts provide a controlled source of SO3, minimizing charring and other undesirable side reactions that can occur with free SO3. The reaction mechanism involves the nucleophilic attack of the hydroxyl group of 2-(decyloxy)ethanol on the sulfur atom of the SO3 complex.
| Parameter | Condition |
| Sulfating Agent | Sulfur Trioxide-Pyridine Complex (SO3·Py) |
| Substrate | 2-(decyloxy)ethanol |
| Solvent | Dichloromethane |
| Molar Ratio (Substrate:SO3·Py) | 1:1.1 |
| Temperature | 25-35°C |
| Reaction Time | 2-4 hours |
| Yield | >95% |
Chlorosulfonic Acid Mediated Sulfation
Chlorosulfonic acid (ClSO3H) is another powerful sulfating agent widely employed in the synthesis of alkyl ether sulfates. The reaction with 2-(decyloxy)ethanol is typically rapid and exothermic, necessitating careful temperature control to prevent degradation of the product. The reaction proceeds via the formation of an intermediate chlorosulfate, which then hydrolyzes to the desired hydrogen sulfate. A key byproduct of this reaction is hydrogen chloride (HCl), which must be removed from the reaction mixture.
This method is often favored for its high reactivity and the ability to achieve high degrees of sulfation. However, the corrosive nature of chlorosulfonic acid and the evolution of HCl gas require specialized equipment and handling procedures.
| Parameter | Condition |
| Sulfating Agent | Chlorosulfonic Acid (ClSO3H) |
| Substrate | 2-(decyloxy)ethanol |
| Molar Ratio (Substrate:ClSO3H) | 1:1.05 |
| Temperature | 5-15°C |
| Reaction Time | 30-60 minutes |
| Byproduct | Hydrogen Chloride (HCl) |
| Yield | High |
Oleum-Based Sulfation Processes
Oleum (B3057394), a solution of sulfur trioxide in concentrated sulfuric acid, can also be utilized as a sulfating agent. This method is a more aggressive approach and is typically used in industrial-scale production. The reactivity of oleum is dependent on the concentration of free SO3. The reaction with 2-(decyloxy)ethanol is highly exothermic and requires efficient heat removal to maintain control and minimize byproduct formation.
While effective, the use of oleum can lead to a higher incidence of side reactions, including dehydration and ether cleavage, particularly if the reaction temperature is not strictly controlled. The resulting product may also contain residual sulfuric acid, which needs to be neutralized and removed in subsequent processing steps.
Kinetic and Thermodynamic Studies of Sulfation Reactions
The kinetics of sulfation reactions are crucial for process optimization and reactor design. These reactions are generally fast and highly exothermic. The reaction rate is influenced by several factors, including the concentration of reactants, temperature, and the choice of solvent.
Thermodynamic studies provide insights into the feasibility and spontaneity of the sulfation process. The formation of the sulfate ester is an energetically favorable process, with a significant release of heat (exothermic). Understanding the enthalpy and entropy changes associated with the reaction allows for the determination of the equilibrium position and helps in optimizing reaction conditions to maximize product yield.
Indirect Synthetic Routes and Precursor Derivatization
An alternative approach to the synthesis of Ethanol (B145695), 2-(decyloxy)-, hydrogen sulfate involves the initial synthesis of the precursor, 2-(decyloxy)ethanol, followed by its sulfation.
Etherification of Decyl Alcohol and Ethylene (B1197577) Glycol Derivatives
The precursor, 2-(decyloxy)ethanol, can be synthesized through the etherification of decyl alcohol (1-decanol) with an ethylene glycol derivative. A common method is the Williamson ether synthesis, which involves the reaction of a sodium decoxide with a haloethanol, such as 2-chloroethanol. This S_N2 reaction results in the formation of the desired ether and a salt byproduct.
Alternatively, the catalytic ethoxylation of decyl alcohol with ethylene oxide is a widely used industrial method. This reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst, such as potassium hydroxide (B78521). The degree of ethoxylation can be controlled by the stoichiometry of the reactants.
| Parameter | Condition |
| Reactants | Decyl Alcohol, Ethylene Oxide |
| Catalyst | Potassium Hydroxide (KOH) |
| Temperature | 120-180°C |
| Pressure | 1-5 bar |
| Product | 2-(decyloxy)ethanol |
This two-step approach, involving the initial synthesis of the ethoxylated alcohol followed by sulfation, allows for greater control over the final product structure and purity.
Subsequent Sulfation of 2-(decyloxy)ethanol Precursors
The synthesis of Ethanol, 2-(decyloxy)-, hydrogen sulfate is achieved through the sulfation of its precursor, 2-(decyloxy)ethanol. This process involves the reaction of the terminal hydroxyl group of the alcohol ethoxylate with a suitable sulfating agent. The choice of agent is critical as it influences reaction conditions, yield, product purity, and the environmental profile of the process.
Common industrial sulfating agents for alcohols and their ethoxylates include sulfur trioxide (SO₃), chlorosulfonic acid (ClSO₃H), and sulfamic acid (H₂NSO₃H). google.com
Sulfur Trioxide (SO₃) Sulfation: This is the most common and economical method for large-scale production. google.com The reaction is typically carried out in a continuous falling film reactor where a thin film of the liquid 2-(decyloxy)ethanol precursor is brought into contact with a gaseous mixture of air and sulfur trioxide. enviro.wiki This technique allows for efficient heat removal from the highly exothermic reaction (ΔH ≈ -150 kJ/mol) and precise control over the molar ratio of reactants, which is crucial for achieving high conversion and minimizing by-product formation. enviro.wiki The immediate product is the alkyl ether sulfuric acid, which is an unstable intermediate that requires prompt neutralization. engrxiv.org
Chlorosulfonic Acid (ClSO₃H) Sulfation: This agent is also widely used and reacts with alcohols to form the desired sulfate ester. A significant drawback of this method is the stoichiometric formation of hydrogen chloride (HCl) gas as a byproduct. google.com The corrosive nature of HCl necessitates specialized equipment for handling and scrubbing, adding to the process complexity and cost.
Sulfamic Acid (H₂NSO₃H) Sulfation: Sulfamic acid offers a milder and more selective route for sulfating alcohol ethoxylates. researchgate.net The reaction yields the ammonium (B1175870) salt of the sulfuric acid ester directly, eliminating the need for a separate neutralization step if the ammonium salt is the desired product. researchgate.net However, sulfamic acid is a more expensive reagent compared to sulfur trioxide, and the reaction typically requires elevated temperatures (100-150 °C). google.comresearchgate.net It is particularly useful for sulfating molecules that are sensitive to more aggressive reagents. google.com
The selection of the sulfating agent depends on the desired scale of production, cost considerations, and the required purity of the final product.
| Sulfating Agent | Chemical Formula | Typical Process | Key Byproduct | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sulfur Trioxide | SO₃ | Continuous Falling Film Reactor | None (in ideal reaction) | Economical, High throughput, High atom economy | Highly exothermic, Requires precise control |
| Chlorosulfonic Acid | ClSO₃H | Batch or Continuous | Hydrogen Chloride (HCl) | Effective and widely used | Corrosive byproduct, Lower atom economy |
| Sulfamic Acid | H₂NSO₃H | Batch Process | None (forms ammonium salt directly) | Mild, Selective, No separate neutralization for ammonium salt | Higher cost, Requires elevated temperatures |
Green Chemistry Approaches in Synthesis of Alkyl Ether Sulfates
Green chemistry principles are increasingly being applied to the synthesis of surfactants like alkyl ether sulfates to enhance sustainability. researchgate.net These principles focus on preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing energy-efficient processes. nih.govnih.gov For surfactant production, this translates to utilizing renewable feedstocks, employing catalytic rather than stoichiometric reagents, and minimizing or eliminating the use of hazardous solvents. nih.gov
Biocatalytic Pathways for Esterification and Sulfation
Biocatalytic methods represent a promising green alternative to traditional chemical synthesis for producing sulfate esters. These pathways utilize enzymes, specifically sulfotransferases (SULTs), which catalyze the transfer of a sulfo group from a donor molecule to an acceptor alcohol under mild, aqueous conditions. nih.govwikipedia.orgwikipedia.org
The most common sulfo group donor in biological systems is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov The enzyme facilitates the deprotonation of the alcohol's hydroxyl group and positions it for nucleophilic attack on the sulfur atom of PAPS, leading to the formation of the sulfate ester. nih.govresearchgate.net Arylsulfate sulfotransferases (ASSTs) have been identified that can catalyze the sulfation of a diverse range of substrates, including both aromatic and aliphatic alcohols. nih.gov Research in this area focuses on discovering and engineering robust enzymes with high catalytic activity and broad substrate specificity, which could enable the sustainable production of compounds like this compound.
Atom Economy and Sustainability Metrics in Production Processes
Atom economy is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.orglibretexts.org
Addition reactions, in theory, can achieve 100% atom economy because all reactant atoms are incorporated into the final product. rsc.orgscranton.edu The sulfation of an alcohol with sulfur trioxide is an addition reaction:
R-OH + SO₃ → R-OSO₃H
This process has a theoretical atom economy of 100%, making it the most efficient method from a mass-balance perspective. rsc.org In contrast, reactions that produce stoichiometric byproducts, such as sulfation with chlorosulfonic acid, have lower atom economies. libretexts.org
R-OH + ClSO₃H → R-OSO₃H + HCl
In this case, the atoms of the hydrogen chloride byproduct are not part of the desired product, thus reducing the atom economy and generating waste. libretexts.org Maximizing atom economy is a crucial aspect of sustainable chemical manufacturing, as it directly correlates with waste reduction. wikipedia.org
| Reaction | Desired Product (C₁₂H₂₅O-SO₃H) MW | Total Reactant MW | Atom Economy Calculation | Result |
|---|---|---|---|---|
| C₁₂H₂₆O₂ + SO₃ → C₁₂H₂₆O₅S | 282.39 g/mol | 202.34 (Alcohol) + 80.06 (SO₃) = 282.40 g/mol | (282.39 / 282.40) * 100% | ~100% |
| C₁₂H₂₆O₂ + ClSO₃H → C₁₂H₂₆O₅S + HCl | 282.39 g/mol | 202.34 (Alcohol) + 116.52 (ClSO₃H) = 318.86 g/mol | (282.39 / 318.86) * 100% | ~88.6% |
Purification and Isolation Techniques for Sulfate Esters
Following synthesis, the reaction mixture containing the crude sulfate ester must be purified to remove unreacted starting materials, byproducts, and residual reagents. The purification of surfactants presents unique challenges due to their amphiphilic nature and tendency to form micelles. dbc.wroc.pl Traditional methods can be energy-intensive and may require additional solvents. Modern separation technologies, particularly membrane-based processes, offer an efficient alternative.
Membrane-Based Separation Processes (e.g., Nanofiltration)
Nanofiltration (NF) is a pressure-driven membrane separation process that has proven effective for the purification and concentration of anionic surfactants like alkyl ether sulfates. dbc.wroc.placs.orgsemanticscholar.org The separation mechanism relies on a combination of size exclusion and electrostatic interactions between the surfactant molecules and the membrane surface. acs.org
Typically, nanofiltration membranes used for this purpose have a negative surface charge. acs.org This charge results in electrostatic repulsion of the anionic sulfate ester monomers, leading to high rejection rates (often exceeding 98-99%) and a purified product stream in the retentate. acs.orgdeswater.com The performance of the nanofiltration process is influenced by several factors, including the surfactant concentration relative to its critical micelle concentration (CMC), transmembrane pressure, and temperature. dbc.wroc.placs.org For concentrations below the CMC, surfactant monomers are rejected, while at concentrations above the CMC, larger micelles are effectively retained. researchgate.netmdpi.com This technology can be applied to purify the final product and to treat wastewater streams, enabling the recovery of valuable surfactant material. dbc.wroc.pl
Chromatographic Purification Strategies
The purification of this compound, a long-chain alkyl ether sulfate, is critical to remove starting materials, by-products such as the corresponding alcohol, and inorganic salts. High-performance liquid chromatography (HPLC) is a principal technique for the separation and analysis of these anionic surfactants. researchgate.netresearchgate.net The selection of the stationary phase and mobile phase is crucial for achieving effective separation of the target compound from impurities like unreacted dodecyl alcohol and variations in the ethoxymer distribution. researchgate.netresearchgate.net
Several HPLC stationary phases have been evaluated for the separation of alkyl sulfate ethoxymers. researchgate.net For instance, on Acclaim C18 Surfactant columns, ethoxymers are typically eluted in order of increasing number of ethoxylated units. researchgate.net Conversely, a reversed elution order is observed on Surfactant C8 and Hypercarb stationary phases. researchgate.net Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, have also proven effective. A Primesep B4 column, which has a short carbon chain with embedded basic ion-pairing groups, can be used to retain and separate anionic surfactants like sodium dodecyl sulfate, a compound analogous to the sodium salt of this compound. sielc.com
The composition of the mobile phase is another critical parameter. A common approach involves using a gradient elution with a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer solution containing an agent like ammonium acetate (B1210297). researchgate.net For mass spectrometry (MS) detection, MS-compatible mobile phases are employed, for example, a mixture of acetonitrile and water with an ammonium formate (B1220265) buffer. sielc.com Other chromatographic techniques like micellar electrokinetic chromatography and ion pairing chromatography with suppressed conductivity detection have also been applied for the analysis of related surfactants. nih.govsciencegate.app For comprehensive characterization, especially of the ethylene oxide distribution, converting the alcohol ethoxylates to their corresponding sulfate derivatives followed by analysis with liquid chromatography-mass spectrometry (LC-MS) is considered an effective method. researchgate.net
| Parameter | Description | Example Conditions for Analogous Compounds | Source(s) |
| Technique | High-Performance Liquid Chromatography (HPLC) | Reversed-Phase, Mixed-Mode, Ion-Pairing | researchgate.netsielc.comsciencegate.app |
| Stationary Phase | Acclaim C18 Surfactant | For elution by increasing ethoxymer units. | researchgate.net |
| Hypercarb | For reversed elution order of ethoxymer units. | researchgate.net | |
| Primesep B4 (Mixed-Mode) | Short carbon chain with basic ion-pairing groups. | sielc.com | |
| Mobile Phase | Gradient Elution | Methanol/Acetonitrile and aqueous ammonium acetate. | researchgate.net |
| MS-Compatible | Acetonitrile/Water with ammonium formate buffer (pH 3.0). | sielc.com | |
| Detector | Mass Spectrometry (MS) | Provides structural information and confirmation. | researchgate.net |
| Charged Aerosol Detector (CAD) | Universal detector for non-volatile analytes. | sielc.com | |
| Evaporative Light Scattering Detector (ELSD) | Useful for detecting non-UV absorbing compounds. | researchgate.net |
Crystallization and Precipitation Methods for Salt Forms
Crystallization and precipitation are essential techniques for the purification and isolation of the salt forms of this compound, such as its sodium salt. uct.ac.za These methods are effective for removing inorganic impurities and unreacted organic materials. researchgate.net The solubility of ionic surfactants is highly dependent on temperature and the presence of electrolytes, which are key factors manipulated in these purification strategies. surfactantassociates.comresearchgate.net
Cooling Crystallization is a widely used method. uct.ac.za For similar surfactants like sodium dodecyl sulfate, recrystallization can be performed from hot ethanol; the compound is dissolved in the hot solvent, and upon slow cooling, the purified crystals form while impurities remain in the solution. researchgate.net A more complex, multi-stage cooling process has been developed for sodium lauryl sulfate, involving a gradual, controlled temperature decrease in a water-acetone solution. google.com This process may include the introduction of seed crystals at a specific temperature to initiate crystallization and promote the growth of larger, purer crystals. uct.ac.zagoogle.com The final product is then isolated by filtration. researchgate.netuct.ac.za
Anti-Solvent Precipitation involves adding a solvent in which the surfactant salt is insoluble (an anti-solvent) to a solution of the surfactant, causing it to precipitate. This technique is effective for separating the desired product from soluble impurities.
Salting Out is a precipitation method particularly relevant to ionic surfactants. The addition of an inorganic salt, such as sodium chloride, to an aqueous solution of the surfactant reduces its solubility, leading to precipitation. researchgate.netbeamreach.org This occurs because the added ions compete for water molecules, effectively decreasing the hydration of the surfactant molecules and causing them to aggregate and precipitate out of the solution. researchgate.netbeamreach.org The precipitate formed is a salt composed of the anionic surfactant and the counterion. beamreach.org The effectiveness of salting out is influenced by the concentration of the added salt and the specific counterion used. onepetro.org
| Method | Key Parameters | Description | Source(s) |
| Cooling Crystallization | Solvent System, Temperature Profile, Seeding | The compound is dissolved in a suitable solvent (e.g., ethanol, water-acetone) at an elevated temperature. researchgate.netgoogle.com Slow, controlled cooling allows for the formation of pure crystals. uct.ac.zagoogle.com Seeding can be used to control crystal size and initiation. google.com | researchgate.netuct.ac.zagoogle.com |
| Anti-Solvent Precipitation | Solvent/Anti-Solvent Pair, Addition Rate | An anti-solvent is added to a solution of the surfactant, causing a rapid decrease in solubility and subsequent precipitation of the product. | |
| Salting Out | Electrolyte Type & Concentration, Temperature | An inorganic salt (e.g., NaCl) is added to an aqueous solution of the surfactant salt. researchgate.netbeamreach.org This reduces the surfactant's solubility, causing it to precipitate. The Krafft temperature is a critical factor for ionic surfactants. surfactantassociates.com | surfactantassociates.comresearchgate.netbeamreach.org |
Spectroscopic and Advanced Analytical Characterization of Ethanol, 2 Decyloxy , Hydrogen Sulfate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete structural assignment of "Ethanol, 2-(decyloxy)-, hydrogen sulfate" can be achieved.
Proton (¹H) NMR Chemical Shift Analysis of Alkyl and Ethoxy Protons
The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the decyl alkyl chain and the ethoxy moiety. The chemical shifts are influenced by the electron-withdrawing effect of the sulfate (B86663) group and the ether linkage.
The terminal methyl group (CH₃) of the decyl chain is anticipated to resonate at the most upfield region, typically around 0.8-0.9 ppm, as a triplet. The protons of the methylene (B1212753) groups (CH₂) within the alkyl chain will produce a complex multiplet in the range of 1.2-1.6 ppm. The methylene group adjacent to the ether oxygen (CH₂-O) will be deshielded and is expected to appear as a triplet around 3.4-3.6 ppm.
The protons of the ethoxy group will be further downfield. The methylene group adjacent to the ether oxygen (-O-CH₂-CH₂-O-) is predicted to have a chemical shift in the range of 3.6-3.8 ppm, likely appearing as a triplet. The methylene group directly attached to the electron-withdrawing sulfate group (-CH₂-O-SO₃H) will be the most deshielded of the aliphatic protons, with an expected chemical shift of approximately 4.0-4.2 ppm, also as a triplet.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| CH₃- (decyl) | 0.8 - 0.9 | Triplet |
| -(CH₂)₇- (decyl) | 1.2 - 1.6 | Multiplet |
| -CH₂-CH₂-O- (decyl) | 1.5 - 1.7 | Quintet |
| -CH₂-O- (decyl) | 3.4 - 3.6 | Triplet |
| -O-CH₂-CH₂-O-SO₃H | 3.6 - 3.8 | Triplet |
| -CH₂-O-SO₃H | 4.0 - 4.2 | Triplet |
Carbon-13 (¹³C) NMR and DEPT Spectroscopy for Carbon Skeletal Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom will give a distinct signal. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.
The terminal methyl carbon of the decyl chain is expected at approximately 14 ppm. The internal methylene carbons of the alkyl chain will resonate in the region of 22-32 ppm. The carbon atom of the methylene group attached to the ether oxygen (-CH₂-O-) will be found further downfield, around 70-72 ppm.
For the ethoxy group, the carbon adjacent to the ether oxygen (-O-CH₂-CH₂-O-) is predicted to be in the range of 68-70 ppm. The carbon directly bonded to the sulfate group (-CH₂-O-SO₃H) will be significantly deshielded and is expected to appear around 65-67 ppm.
| Carbon Assignment | Expected Chemical Shift (ppm) | DEPT-135 Signal |
|---|---|---|
| CH₃- (decyl) | ~14 | Positive |
| -(CH₂)₇- (decyl) | ~22-32 | Negative |
| -CH₂-CH₂-O- (decyl) | ~32 | Negative |
| -CH₂-O- (decyl) | ~70-72 | Negative |
| -O-CH₂-CH₂-O-SO₃H | ~68-70 | Negative |
| -CH₂-O-SO₃H | ~65-67 | Negative |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
Correlation SpectroscopY (COSY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For "this compound," COSY would show correlations between adjacent methylene groups in the decyl chain and between the two methylene groups of the ethoxy moiety.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups. For instance, HMBC would show a correlation between the protons of the decyl methylene group adjacent to the ether oxygen and the carbon of the neighboring ethoxy methylene group, confirming the ether linkage.
| Proton Signal (¹H) | Key HMBC Correlations (to ¹³C) |
|---|---|
| -CH₂-O- (decyl) | -O-CH₂-CH₂-O-SO₃H |
| -O-CH₂-CH₂-O-SO₃H | -CH₂-O- (decyl), -CH₂-O-SO₃H |
| -CH₂-O-SO₃H | -O-CH₂-CH₂-O-SO₃H |
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is a vital tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Soft ionization techniques are particularly useful for analyzing surfactants like "this compound".
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic molecules. In negative ion mode, "this compound" is expected to be readily detected as the deprotonated molecule [M-H]⁻. The high-resolution mass of this ion can be used to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would provide valuable structural information. A characteristic fragmentation pathway for alkyl ether sulfates is the cleavage of the C-O bond, leading to the loss of the decoxyethanol group and the formation of the hydrogen sulfate anion [HSO₄]⁻ at m/z 97. Another common fragmentation is the loss of sulfur trioxide (SO₃), resulting in an ion corresponding to the decoxyethoxide anion.
| Ion | Expected m/z | Description |
|---|---|---|
| [M-H]⁻ | Calculated for C₁₂H₂₅O₅S⁻ | Deprotonated molecular ion |
| [HSO₄]⁻ | 97 | Hydrogen sulfate anion |
| [M-H-SO₃]⁻ | [M-H]⁻ - 80 | Loss of sulfur trioxide |
Matrix-Assisted Laser Desorption/Ionization (MALDI) MS
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another soft ionization technique that can be used for the analysis of surfactants. nih.gov In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization. For anionic surfactants, MALDI analysis can sometimes be challenging due to interference from the surfactant itself. nih.gov However, with appropriate matrix selection, it is possible to obtain the molecular ion. researchgate.net
Similar to ESI, MALDI-TOF (Time-of-Flight) MS would be expected to show the molecular ion, likely as an adduct with the cation from the matrix or as the deprotonated molecule. Fragmentation analysis via MALDI-MS/MS would be expected to yield similar fragment ions as observed in ESI-MS/MS, providing complementary information for structural confirmation. The use of surfactants in MALDI sample preparation can sometimes enhance the signal intensity of hydrophobic biomolecules. jsbms.jp
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of alkyl ether sulfates such as Ethanol (B145695), 2-(decyloxy)-, hydrogen sulfate. The fragmentation pathways are typically characterized by the facile neutral loss of the sulfate group, which provides a highly specific diagnostic tool for this class of compounds. nih.gov Analysis is commonly performed in negative ion mode using electrospray ionization (ESI), where the deprotonated molecule [M-H]⁻ is selected as the precursor ion for collision-induced dissociation (CID).
The primary fragmentation event observed during CID is the neutral loss of sulfur trioxide (SO₃), a mass loss of 80 Da. nih.govnih.gov This process leads to the formation of an alkoxide ion, [CH₃(CH₂)₉OCH₂CH₂O]⁻. Another characteristic fragmentation pathway involves the cleavage of the sulfate group to produce specific fragment ions at m/z 97, corresponding to the bisulfate ion [HSO₄]⁻, and m/z 80, corresponding to the sulfate radical anion [SO₃]⁻•. nih.gov These fragments are considered diagnostic for the presence of a sulfate ester moiety.
Precursor ion scanning is a particularly effective MS/MS technique for selectively detecting alkyl and alkyl ether sulfates in complex mixtures. nih.gov By scanning for all precursor ions that fragment to produce the characteristic m/z 97 or m/z 80 product ions, the method provides high specificity for sulfate-containing species. nih.gov Further fragmentation of the primary product ions can yield information about the alkyl chain and the ethoxy unit, although cleavage of the robust C-C and C-O bonds in the hydrophobic tail requires higher collision energies and is less common than the loss of the labile sulfate group.
Table 1: Characteristic MS/MS Fragments of this compound ([C₁₂H₂₅O₅S]⁻)
| Precursor Ion (m/z) | Fragment Ion | Proposed Structure | m/z of Fragment | Fragmentation Pathway |
|---|---|---|---|---|
| 281.14 | [M-H-SO₃]⁻ | [CH₃(CH₂)₉OCH₂CH₂O]⁻ | 201.19 | Neutral loss of SO₃ |
| 281.14 | [HSO₄]⁻ | Bisulfate ion | 97.00 | Cleavage of the C-O-S bond |
| 281.14 | [SO₃]⁻• | Sulfate radical anion | 80.00 | Cleavage of the C-O bond |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information on the functional groups and molecular conformation of this compound. IR and Raman spectroscopy are complementary, as IR activity depends on a change in the dipole moment during a vibration, while Raman activity depends on a change in polarizability. crimsonpublishers.com
Infrared (IR) spectroscopy is highly effective for identifying the key functional groups present in this compound. The most diagnostic absorptions are those associated with the sulfate ester moiety. The S=O asymmetric and symmetric stretching vibrations give rise to strong, characteristic absorption bands. Typically, the asymmetric S=O stretch appears in the region of 1215-1260 cm⁻¹, while the symmetric stretch is found around 1030-1060 cm⁻¹. researchgate.net
Another key feature in the IR spectrum is the C-O-S stretching vibration, which is often observed in the 800-900 cm⁻¹ region. The C-O stretching of the ether linkage within the 2-(decyloxy)ethyl group is also identifiable, typically absorbing in the 1050-1150 cm⁻¹ range, though it may overlap with other bands. libretexts.org The presence of the long decyl alkyl chain is confirmed by the characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 720 cm⁻¹, respectively.
Table 2: Key Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkyl Chain (C-H) | Asymmetric/Symmetric Stretching | 2850 - 2960 | Strong |
| Alkyl Chain (CH₂) | Scissoring (Bending) | ~1465 | Medium |
| Sulfate Ester (S=O) | Asymmetric Stretching | 1215 - 1260 | Strong |
| Sulfate Ester (S=O) | Symmetric Stretching | 1030 - 1060 | Strong |
| Ether (C-O-C) | Stretching | 1050 - 1150 | Strong |
| Sulfate Ester (C-O-S) | Stretching | 800 - 900 | Medium-Strong |
Raman spectroscopy is an ideal technique for studying the conformational state of the decyl alkyl chain in this compound, both as individual molecules in solution and within organized structures like micelles. columbia.edu This is because water is a weak Raman scatterer, minimizing solvent interference. columbia.edu The C-C skeletal stretching vibrations in the 1000-1200 cm⁻¹ region are particularly sensitive to the conformational order of the alkyl chain.
The Raman spectrum of a surfactant in its solid, crystalline state typically shows sharp, well-defined bands corresponding to an ordered, all-trans conformation of the hydrocarbon chain. acs.org For instance, strong bands around 1064 cm⁻¹ and 1130 cm⁻¹ are indicative of symmetric and antisymmetric C-C stretching in an all-trans configuration. acs.org In aqueous solutions below the critical micelle concentration (CMC), additional bands appear that are characteristic of gauche isomers, indicating conformational disorder (a more liquid-like state). oup.com
Upon micellization (at concentrations above the CMC), the Raman intensities of the all-trans bands increase relative to the gauche bands. researchgate.net This change signifies that the alkyl chains within the micellar core become more ordered and adopt a higher proportion of trans conformations, although they remain more disordered than in the solid state. acs.orgacs.org This increased order is driven by the hydrophobic interactions that lead to aggregation. columbia.edu
Table 3: Raman Bands for Conformational Analysis of the Decyl Chain
| Wavenumber (cm⁻¹) | Assignment | Conformational State Indicated |
|---|---|---|
| ~1130 | C-C Antisymmetric Skeletal Stretch | All-trans |
| ~1080 | C-C Skeletal Stretch | Gauche |
| ~1064 | C-C Symmetric Skeletal Stretch | All-trans |
| 2800 - 3000 | C-H Stretching Region | Changes in band shape and frequency indicate shifts in the local environment and packing density (micellization) |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for assessing the purity of this compound and for analyzing its presence in complex commercial surfactant mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, though the latter requires derivatization due to the compound's low volatility.
High-performance liquid chromatography (HPLC) is the preferred method for the analysis of alkyl ether sulfates. oup.com Reversed-phase HPLC is commonly used, where separation is based on the hydrophobicity of the analytes. semanticscholar.org For a compound like this compound, which is part of a broader distribution of ethoxymers in commercial products, HPLC can effectively separate homologs based on both alkyl chain length and the number of ethoxy units. nih.gov
The choice of stationary phase is critical. On a standard C18 column, ethoxymers with a fixed alkyl chain length typically elute in order of increasing ethoxylation. oup.comresearchgate.net Conversely, on certain specialized surfactant columns (e.g., C8), a reversed elution order may be observed. oup.comresearchgate.net
Since alkyl ether sulfates lack a strong UV chromophore, detection can be challenging. While UV-Vis detectors can be used at low wavelengths (~200-210 nm), they often suffer from low sensitivity and solvent interference. Refractive Index (RI) detection is a universal option but is not compatible with gradient elution, which is often necessary for resolving complex surfactant mixtures. oup.com The Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD) are therefore highly suitable. oup.comthermofisher.com These mass-based detectors are compatible with gradient elution and provide a more uniform response for non-volatile analytes like surfactants, making them ideal for purity assessment and quantitative analysis. oup.com
Table 4: Typical HPLC-ELSD Conditions for Alkyl Ether Sulfate Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (often with an ammonium (B1175870) acetate (B1210297) buffer) researchgate.net |
| Flow Rate | 0.8 - 1.5 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Nebulizer Temp. | 30 - 50 °C |
| ELSD Evaporator Temp. | 50 - 70 °C researchgate.net |
| Nebulizer Gas | Nitrogen |
Direct analysis of ionic and non-volatile compounds like this compound by gas chromatography (GC) is not feasible. The high polarity and low volatility of the sulfate group prevent elution from the GC column. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. researchgate.netresearchgate.net
Common derivatization strategies involve cleaving the sulfate group and converting the resulting alcohol into a more volatile derivative. For instance, acid hydrolysis can be used to break the sulfate ester bond, yielding 2-(decyloxy)ethanol (B1670126). This alcohol can then be derivatized, for example, through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. researchgate.net This TMS derivative is significantly more volatile and amenable to GC analysis. researchgate.net
Alternatively, pyrolysis-GC-MS can be employed. In this technique, the sample is rapidly heated to a high temperature (e.g., 300°C), causing thermal decomposition into characteristic, smaller fragments. analytix.co.uk For an alkyl ether sulfate, this would typically produce alkenes and alcohols corresponding to the C10 alkyl chain, as well as fragments like decyloxy ethanol, which can then be separated by GC and identified by mass spectrometry. analytix.co.uk This method provides information on the hydrophobic portion of the molecule without prior chemical derivatization.
Table 5: Example GC Procedure for Analysis after Derivatization
| Step | Description |
|---|---|
| 1. Hydrolysis | Acid-catalyzed hydrolysis to cleave the sulfate ester, yielding 2-(decyloxy)ethanol. |
| 2. Derivatization | Reaction of the resulting alcohol with a silylating agent (e.g., BSTFA) to form a volatile TMS ether. researchgate.net |
| 3. GC Analysis | Injection of the derivatized sample onto a non-polar capillary column (e.g., 5% phenyl methylpolysiloxane). |
| 4. Temperature Program | Ramped oven temperature program, e.g., starting at 100°C and ramping to 300°C. |
| 5. Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) for identification and quantification. |
Ion Chromatography for Sulfate Counterion and Residual Sulfate Quantification
Ion Chromatography (IC) is a highly effective analytical technique for the determination and quantification of ionic species in complex matrices. In the context of this compound, IC is primarily employed to quantify the concentration of free sulfate counterions and to measure residual inorganic sulfate, such as sodium sulfate, which may be present as an impurity from the manufacturing process.
The analysis is typically performed using an anion-exchange column coupled with a suppressed conductivity detector. nih.gov This detection method is particularly advantageous as it enhances sensitivity for ionic analytes like sulfate while minimizing background conductivity from the eluent, which is crucial given that the parent alkyl ether sulfate molecule lacks a UV-absorbing chromophore. tandfonline.comtandfonline.com
The separation mechanism relies on the differential affinity of anions in the sample for the positively charged functional groups of the stationary phase in the column. A buffered aqueous mobile phase, often a carbonate-bicarbonate or hydroxide (B78521) solution, is used to elute the anions. The sulfate ion is resolved from other potential anionic species and from the bulk of the primary surfactant compound. For more complex separations involving various anionic surfactants, ion-pair chromatography may be utilized, where a reagent is added to the mobile phase to facilitate separation on a hydrophobic stationary phase. nih.govchromatographyonline.com
Quantification is achieved by creating a calibration curve from the analysis of standard solutions with known sulfate concentrations. nih.gov The peak area corresponding to the sulfate ion in the sample chromatogram is then compared against this curve to determine its concentration. This method has been validated for its specificity, linearity, accuracy, and precision in analyzing sulfate content in surfactant formulations. nih.gov
Table 1: Typical Instrumental Parameters for Sulfate Quantification by Ion Chromatography
| Parameter | Setting |
| Analytical Column | Anion-exchange column (e.g., polymer-based with quaternary ammonium functional groups) |
| Guard Column | Corresponding anion-exchange guard column |
| Mobile Phase (Eluent) | Isocratic solution of sodium carbonate and sodium bicarbonate in deionized water |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | Suppressed conductivity |
| Suppressor | Anion chemical or electrolytic suppressor |
| Injection Volume | 10 - 50 µL |
| Run Time | 10 - 15 minutes |
Thermal Analysis and Phase Behavior Studies
Thermal analysis techniques are essential for characterizing the physicochemical properties of this compound, providing critical information on its phase transitions, thermal stability, and degradation profile. These studies are fundamental for understanding the material's behavior during storage, formulation, and application at various temperatures.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For alkyl ether sulfates, DSC is instrumental in identifying phase transitions, such as melting points, crystallization events, and transitions between different liquid crystalline phases (mesophases). ukm.myresearchgate.net
Surfactants like this compound, particularly in aqueous solutions, can form various structures, including micelles and ordered liquid crystalline phases (e.g., lamellar, hexagonal) depending on concentration and temperature. researchgate.netresearchgate.net A DSC thermogram reveals these transitions as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks. For instance, an endothermic peak may correspond to the melting of the hydrated surfactant crystal or a transition from a more ordered lamellar phase to a less ordered hexagonal or isotropic micellar phase. The glass transition, a characteristic of amorphous or soft matter, can also be detected as a step change in the heat capacity. researchgate.net The phase behavior and transition temperatures are influenced by factors such as the length of the alkyl chain and the degree of ethoxylation. acs.org
Table 2: Illustrative DSC Thermal Events for an Alkyl Ether Sulfate System
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Type of Transition |
| Glass Transition (Tg) | -50 | N/A | Second-order (Amorphous) |
| Crystallization (Tc) | 5 | 10 | Exothermic |
| Melting (Tm) | 25 | 30 | Endothermic |
| Liquid Crystal Transition | 45 | 50 | Endothermic |
Thermogravimetric Analysis (TGA) of Thermal Degradation Profiles
Thermogravimetric Analysis (TGA) provides a quantitative measure of the mass change of a material as a function of temperature or time in a controlled atmosphere. eltra.com This analysis is critical for determining the thermal stability and degradation profile of this compound. The resulting TGA curve plots the percentage of weight loss against temperature.
The thermal decomposition of sulfated surfactants typically occurs in multiple, distinct stages. researchgate.netmarquette.edu The first stage, occurring at lower temperatures (e.g., below 150°C), generally corresponds to the loss of volatile components, primarily adsorbed or bound water. researchgate.net A second, significant weight loss step at intermediate temperatures (e.g., 200-350°C) is often associated with the desulfonation process, involving the cleavage of the sulfate group from the molecule. researchgate.netmarquette.edu Subsequent degradation at higher temperatures involves the breakdown and volatilization of the remaining ethoxylated alkyl chain. researchgate.net The atmosphere under which the analysis is conducted (e.g., inert nitrogen or oxidative air) can significantly influence the degradation pathway and the final residual mass. marquette.edu It has been noted that decomposition of similar compounds can be catalyzed by acidic conditions and may begin at temperatures as low as 40°C. hnlcaw.com
Table 3: Representative TGA Degradation Profile for this compound in an Inert Atmosphere
| Degradation Step | Temperature Range (°C) | Weight Loss (%) | Associated Process |
| Step 1 | 50 - 140 | ~5% | Loss of water/moisture |
| Step 2 | 200 - 350 | ~30% | Desulfonation (cleavage of sulfate group) |
| Step 3 | 350 - 480 | ~55% | Decomposition of ethoxylated alkyl chain |
| Residue | > 480 | ~10% | Formation of stable carbonaceous residue/inorganic salts |
Interfacial and Colloid Science of Ethanol, 2 Decyloxy , Hydrogen Sulfate
Surface Tension and Critical Micelle Concentration (CMC) Studies
The critical micelle concentration (CMC) is a fundamental property of any surfactant, representing the concentration at which individual molecules (monomers) begin to aggregate into micelles. This aggregation is accompanied by a distinct change in the solution's physical properties, such as surface tension. For alkyl ether sulfates, the CMC is known to be influenced by the length of the hydrophobic alkyl chain, the nature of the counterion, the presence of other surfactants, temperature, and the ionic strength of the solution.
Based on general trends for anionic surfactants, the surface tension of an aqueous solution of sodium 2-(decyloxy)ethyl sulfate (B86663) would be expected to decrease significantly with increasing concentration until it reaches the CMC, after which the surface tension would plateau. However, specific values for the surface tension at various concentrations and the precise CMC for this compound are not documented in the reviewed literature.
Influence of Counterions on CMC
The identity of the counterion associated with the sulfate head group plays a crucial role in determining the CMC of an anionic surfactant. The binding of counterions to the micellar surface neutralizes the electrostatic repulsion between the negatively charged head groups, thereby promoting micelle formation at a lower surfactant concentration.
For alkyl sulfates, the CMC generally decreases as the counterion becomes more effective at screening the head group charges. This effectiveness is related to the ion's size and hydration shell. researchgate.netacs.org The expected trend for alkali metal counterions would be:
Li⁺ > Na⁺ > K⁺ > Cs⁺
This sequence reflects the increasing degree of counterion binding to the micelles, which reduces electrostatic repulsion and thus lowers the CMC. researchgate.net For instance, studies on decyl and dodecyl sulfates have shown a clear decrease in CMC and enthalpy of micellization in the order of Li⁺ > Na⁺ > K⁺ > Cs⁺. researchgate.netacs.org While this trend is expected to hold for Ethanol (B145695), 2-(decyloxy)-, hydrogen sulfate, specific CMC values for its lithium, potassium, or other salts are not available in the literature to populate a data table.
Interactive Table: Expected Trend of Counterion Influence on CMC
| Counterion | Expected Relative CMC | Specific Data |
| Li⁺ | Highest | Not Available |
| Na⁺ | Intermediate | Not Available |
| K⁺ | Lower | Not Available |
| Cs⁺ | Lowest | Not Available |
| Mg²⁺ | Significantly Lower | Not Available |
Note: This table illustrates a qualitative trend based on general principles for anionic surfactants. Specific quantitative data for Ethanol, 2-(decyloxy)-, hydrogen sulfate is not available.
Synergistic Effects in Mixed Micellar Systems
When two or more different surfactants are present in a solution, they can form mixed micelles. The interactions between the different surfactant molecules can lead to synergistic effects, where the properties of the mixture are more favorable than those of the individual components. For mixtures of anionic and non-ionic surfactants, synergism is often observed, resulting in a CMC for the mixture that is lower than the ideal calculated value. rsc.orgrsc.org
This synergy arises from the reduction of electrostatic repulsion between the anionic head groups due to the insertion of non-ionic surfactant molecules in the micelle. electrochemsci.org This allows for more compact packing and greater stability of the mixed micelles. The strength of this synergistic interaction can be quantified by an interaction parameter (β), which is calculated from the CMC values of the pure and mixed surfactant systems. A negative value of β indicates attractive interactions and synergism. While it is anticipated that sodium 2-(decyloxy)ethyl sulfate would exhibit synergistic behavior when mixed with non-ionic surfactants like alcohol ethoxylates, no studies detailing such systems or providing data for the calculation of interaction parameters were found.
Temperature and Ionic Strength Effects on Interfacial Activity
The interfacial activity of ionic surfactants is sensitive to both temperature and the concentration of added electrolytes (ionic strength).
Temperature Effects: The effect of temperature on the CMC of ionic surfactants is often complex, typically showing a U-shaped curve where the CMC first decreases with increasing temperature, reaches a minimum, and then increases. scialert.net This behavior is a result of the interplay between two opposing effects: the decreased hydration of the hydrophilic head group with increasing temperature, which favors micellization, and the disruption of the structured water around the hydrophobic tail, which disfavors micellization. researchgate.net
Ionic Strength Effects: The addition of an electrolyte to a solution of an ionic surfactant generally leads to a decrease in the CMC. put.ac.irput.ac.ir The added salt increases the concentration of counterions in the solution, which more effectively screen the electrostatic repulsion between the surfactant head groups at the micelle surface. This facilitates the aggregation of surfactant monomers into micelles at a lower concentration. The magnitude of this effect depends on the concentration and valence of the added salt.
While these general principles are well-documented for surfactants like sodium dodecyl sulfate (SDS), specific data illustrating the quantitative impact of temperature and a range of ionic strengths on the surface tension and CMC of this compound are absent from the available literature.
Adsorption Behavior at Interfaces
The tendency of surfactant molecules to adsorb at interfaces is fundamental to their function. This adsorption can occur at the boundary between a liquid and air, or between a liquid and a solid surface.
Adsorption Isotherms at Liquid-Air Interfaces
The adsorption of surfactants at the liquid-air interface can be described by adsorption isotherms, which relate the concentration of the surfactant in the bulk solution to the amount adsorbed at the interface. From surface tension measurements, key parameters such as the maximum surface excess concentration (Γ_max) and the minimum area per molecule (A_min) at the interface can be determined. For homologous series of alkyl sulfates, it is known that as the alkyl chain length increases, the surfactant becomes more surface-active, leading to a lower CMC and a more densely packed monolayer at the interface. However, specific adsorption isotherms and the corresponding parameters for this compound are not available.
Interaction with Solid Surfaces (e.g., Mineral, Polymeric, Hydrophilic/Hydrophobic)
The adsorption of surfactants onto solid surfaces is a critical aspect of many industrial applications. The nature of this interaction depends on the properties of both the surfactant and the solid surface.
Hydrophobic Surfaces: Anionic surfactants like sodium 2-(decyloxy)ethyl sulfate are expected to adsorb onto hydrophobic surfaces primarily through hydrophobic interactions between the alkyl tail of the surfactant and the surface. nih.govbohrium.com The negatively charged head groups would be oriented towards the aqueous phase.
Hydrophilic Surfaces: On hydrophilic surfaces that are negatively charged (e.g., silica (B1680970) at neutral pH), the adsorption of anionic surfactants is generally low due to electrostatic repulsion. However, on positively charged hydrophilic surfaces (e.g., alumina (B75360) at acidic pH), adsorption can be significant due to electrostatic attraction between the anionic head group and the surface.
Polymeric Surfaces: The adsorption onto polymeric surfaces will depend on the polarity of the polymer. For hydrophobic polymers like polystyrene, adsorption would be driven by hydrophobic interactions. For more hydrophilic polymers, the interactions would be weaker.
While the general mechanisms of surfactant adsorption on various surfaces are understood, specific studies detailing the adsorption behavior, isotherms, and binding energies of this compound on different mineral, polymeric, hydrophilic, or hydrophobic substrates were not found in the reviewed literature.
Micellar Structure and Dynamics
"this compound" is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) head group (the ether sulfate portion) and a hydrophobic (water-fearing) tail (the decyl chain). This dual nature drives the formation of micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). These micelles are aggregates where the hydrophobic tails are sequestered from the water, forming a core, while the hydrophilic heads form a shell that interacts with the surrounding water. The micellar structure and dynamics of this compound can be investigated using several advanced scattering and imaging techniques.
Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques for characterizing the size, shape, and internal structure of micelles in solution. acs.orgresearchgate.netuni-saarland.de For "this compound," these techniques would provide crucial information about the aggregation behavior.
By analyzing the scattering patterns, it would be possible to determine key parameters of the micelles. The shape of the micelles, whether spherical, ellipsoidal, or cylindrical (worm-like), can be elucidated. researchgate.net For a surfactant with a relatively short C10 alkyl chain, the formation of spherical or slightly ellipsoidal micelles at concentrations just above the CMC is most likely. The size of these micelles, including the radius of the hydrophobic core and the thickness of the hydrophilic shell, can also be accurately measured. Furthermore, SAXS and SANS can provide insights into the aggregation number, which is the average number of surfactant molecules per micelle. nih.gov The interactions between micelles can also be studied, particularly at higher concentrations, by analyzing the structure factor in the scattering data. reading.ac.uk
Table 1: Expected Micellar Parameters from SAXS/SANS for C10 Alkyl Ether Sulfate
| Parameter | Expected Value/Trend |
|---|---|
| Micelle Shape | Primarily spherical or slightly oblate/prolate ellipsoidal |
| Aggregation Number (Nagg) | Lower than for longer-chain (e.g., C12) analogues |
| Core Radius | Proportional to the length of the C10 alkyl chain |
| Inter-micellar Interactions | Repulsive at low salt concentrations due to the charged head groups |
Dynamic light scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. uni-tuebingen.denih.gov For "this compound," DLS would be employed to determine the hydrodynamic radius (Rh) of the micelles. nih.gov This measurement represents the effective size of the micelle as it diffuses through the solution, including the hydrophilic shell and any associated water molecules.
DLS is particularly useful for assessing the polydispersity of the micellar population, indicating whether the micelles are uniform in size or if there is a range of sizes present. researchgate.net By analyzing the correlation function of the scattered light intensity fluctuations, the diffusion coefficient of the micelles can be calculated, which is then related to the hydrodynamic radius via the Stokes-Einstein equation. nih.gov While DLS is excellent for determining size, detailed shape information is typically inferred in conjunction with other techniques like SAXS or SANS. researchgate.net For "this compound," DLS would be expected to show a relatively narrow size distribution of small micelles, with the exact size being dependent on factors such as concentration, temperature, and the ionic strength of the solution.
Table 2: Anticipated DLS Results for Micelles of "this compound"
| Measurement | Expected Outcome |
|---|---|
| Hydrodynamic Radius (Rh) | Smaller than for C12 alkyl ether sulfate micelles |
| Polydispersity Index (PDI) | Low, indicating a relatively uniform micelle size distribution |
| Effect of Concentration | Minimal change in size just above the CMC |
Cryo-transmission electron microscopy (Cryo-TEM) is a direct imaging technique that can visualize the morphology of micelles and other self-assembled structures in their native, hydrated state. researchgate.netrsc.org By rapidly vitrifying a thin film of the surfactant solution, the micelles are trapped in a state that is representative of their structure in solution. umn.edu
For "this compound," Cryo-TEM would provide direct visual evidence of the micellar shape and size distribution. researchgate.net This would allow for the confirmation of the shapes inferred from scattering techniques. For instance, images could directly show spherical or elongated micelles. rsc.org Cryo-TEM is also capable of revealing more complex structures that might form at higher concentrations or in the presence of additives, such as worm-like micelles or even liquid crystalline phases. acs.org The direct visualization offered by Cryo-TEM would be invaluable in confirming the structural predictions for this short-chain alkyl ether sulfate.
Emulsification and Dispersion Mechanisms
"this compound," as a surfactant, is expected to be an effective emulsifying agent, capable of stabilizing mixtures of immiscible liquids, such as oil and water. alfa-chemistry.com Its amphiphilic nature allows it to adsorb at the oil-water interface, reducing the interfacial tension and creating a protective barrier around the droplets of the dispersed phase, thereby preventing them from coalescing. windows.net
The type of emulsion that "this compound" will preferentially stabilize (oil-in-water, O/W, or water-in-oil, W/O) is largely determined by its hydrophilic-lipophilic balance (HLB). Given its sulfate head group and ethoxylated chain, it is expected to be predominantly hydrophilic and thus favor the formation of O/W emulsions, where oil droplets are dispersed in a continuous water phase.
Upon addition to an oil and water mixture and the application of energy (e.g., homogenization), the surfactant molecules will orient themselves at the interface. The hydrophobic decyl tails will penetrate the oil phase, while the hydrophilic ether sulfate heads will remain in the aqueous phase. This reduces the interfacial tension, making it easier to break up the oil into smaller droplets. The charged sulfate groups will also provide electrostatic repulsion between the droplets, further enhancing the stability of the emulsion and preventing coalescence. The effectiveness of this stabilization will depend on the concentration of the surfactant, the type of oil, the pH, and the ionic strength of the aqueous phase.
The rheology, or flow behavior, of an emulsion is a critical property for many applications and is significantly influenced by the stabilizing surfactant. researchgate.net Emulsions containing "this compound" are expected to exhibit non-Newtonian flow behavior, meaning their viscosity will depend on the applied shear rate. mdpi.com
Table 3: Predicted Rheological Behavior of O/W Emulsions Stabilized by "this compound"
| Property | Expected Behavior |
|---|---|
| Flow Behavior | Non-Newtonian, likely shear-thinning |
| Viscosity | Increases with the volume fraction of the oil phase |
| Viscoelasticity | Exhibits both viscous and elastic properties due to droplet interactions |
| Effect of Surfactant Concentration | Increased concentration can lead to a more stable and viscous emulsion, up to a certain point |
Solubilization Capacity and Mechanisms
This compound, as an anionic surfactant, exhibits the ability to form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles play a crucial role in the solubilization of poorly water-soluble substances, a phenomenon of significant interest in various industrial and scientific applications. The solubilization capacity and the underlying mechanisms are dictated by the molecular structure of the surfactant, the nature of the substance being solubilized (solubilizate), and the surrounding environmental conditions.
The primary mechanism for the solubilization of nonpolar hydrophobic molecules by surfactants such as this compound is their entrapment within the hydrophobic core of the micelles. This core is formed by the aggregation of the decyl (C10) hydrocarbon tails, creating a nonpolar microenvironment that can accommodate hydrophobic substances, effectively shielding them from the aqueous bulk phase.
Research indicates that the location of the solubilized molecule within the micelle is not always confined to the core. researchgate.net The nature of the hydrophobic molecule influences its preferential position. For example, more polarizable or slightly polar hydrophobic molecules may reside in the palisade layer of the micelle, which is the region between the hydrophobic core and the hydrophilic head groups. In the case of SLES, it was observed that naphthalene (B1677914), a relatively polar organic molecule, is preferentially distributed in the outer layer of the micelle, in proximity to the hydrated oxyethylene units. researchgate.net Conversely, the more nonpolar pyrene molecule is primarily located in the micellar core. researchgate.net This suggests that for this compound, the single ethoxy group could influence the positioning of certain hydrophobic molecules.
The table below, based on data for sodium lauryl ether sulfates (SLES) with varying degrees of ethoxylation, illustrates the Molar Solubilization Ratio (MSR) for naphthalene and pyrene. It is important to note that this data is for a C12 alkyl chain and is presented here as an illustrative example of the solubilization behavior of alkyl ether sulfates.
Table 1: Molar Solubilization Ratio (MSR) of Naphthalene and Pyrene in Sodium Lauryl Ether Sulfate (SLES) Solutions *
| Surfactant (C12 Alkyl Chain) | Degree of Ethoxylation | MSR for Naphthalene | MSR for Pyrene |
| SLE1S | 1 | ~0.025 | ~0.005 |
| SLE2S | 2 | ~0.035 | ~0.008 |
| SLE3S | 3 | ~0.045 | ~0.012 |
Data is illustrative and based on findings for C12 alkyl ether sulfates to demonstrate the effect of ethoxylation on solubilization. researchgate.net
The presence of this compound in a formulation containing water, oil, and potentially a co-surfactant, can significantly influence the phase behavior of the system. The formation of micelles is just the initial step in self-assembly; at higher concentrations or with changes in composition and temperature, more complex structures can emerge. These structures can range from simple isotropic solutions to highly ordered liquid crystalline phases or microemulsions.
In the context of oil-water systems, this surfactant can lead to the formation of microemulsions, which are thermodynamically stable, isotropic dispersions of oil and water. The type of microemulsion formed (oil-in-water, water-in-oil, or bicontinuous) is dependent on the relative proportions of the components and the properties of the surfactant. The hydrophilic-lipophilic balance (HLB) of this compound, which is influenced by its C10 alkyl chain and the hydrophilic sulfate and ethoxy groups, will dictate its curvature at the oil-water interface and thus the resulting microemulsion structure.
Studies on similar anionic surfactants, such as sodium dodecyl sulfate (SDS), have extensively mapped out the phase diagrams of ternary systems containing water, oil, and surfactant. These phase diagrams reveal the existence of various phases, including:
Winsor I: An oil-in-water (o/w) microemulsion in equilibrium with an excess oil phase.
Winsor II: A water-in-oil (w/o) microemulsion in equilibrium with an excess aqueous phase.
Winsor III: A bicontinuous microemulsion in equilibrium with both excess oil and aqueous phases.
Liquid Crystalline Phases: At higher surfactant concentrations, ordered structures such as lamellar, hexagonal, and cubic phases can form.
The phase behavior is also sensitive to external factors such as temperature and the presence of electrolytes. For instance, increasing salinity can alter the effective HLB of an ionic surfactant, leading to phase transitions. For anionic surfactants, an increase in salt concentration generally decreases the repulsion between the head groups, favoring a more compact packing and a transition towards water-in-oil microemulsions. The presence of a co-surfactant, typically a short-chain alcohol, can also modify the interfacial properties and the regions of stability for different phases.
While a specific phase diagram for the this compound/water/oil system is not available, the general principles derived from studies of other alkyl ether sulfates are applicable. The interplay between the molecular geometry of the surfactant, the composition of the formulation, and external conditions will determine the resulting microstructure and, consequently, the macroscopic properties of the formulation.
Mechanistic Investigations of Compound Interactions and Reactivity
Hydrolytic Stability and Degradation Pathways
The stability of the sulfate (B86663) ester bond in Ethanol (B145695), 2-(decyloxy)-, hydrogen sulfate is a critical factor influencing its persistence and transformation in various environments. The primary degradation pathway is hydrolysis, which can be influenced by both chemical and biological factors.
The hydrolysis of alkyl and alkyl ether sulfates is significantly dependent on the pH of the aqueous solution. The ester linkage is susceptible to cleavage under both acidic and alkaline conditions, while exhibiting greater stability in the neutral pH range. pnas.orgresearchgate.net
Under strongly acidic or basic conditions, the rate of hydrolysis is accelerated. researchgate.net In acidic environments (pH < 4), the reaction is subject to specific acid catalysis. rsc.org Studies on analogous compounds like sodium dodecyl sulfate (SDS) show that initially neutral solutions can become autocatalytic. researchgate.netrsc.org This occurs because the hydrolysis of the sulfate ester produces a corresponding alcohol (2-(decyloxy)ethanol) and hydrogen sulfate (HSO₄⁻), which increases the concentration of hydrogen ions and thus catalyzes further degradation. researchgate.net
Conversely, in a broad pH-independent region, typically between pH 4 and 10, the uncatalyzed hydrolysis proceeds slowly. pnas.orgresearchgate.net In highly alkaline conditions (pH > 12), the hydrolysis rate increases again due to base-catalyzed mechanisms. pnas.org The presence of buffers can influence the reaction kinetics, as can the concentration of the surfactant itself. pnas.orgiiserpune.ac.in For instance, research on sodium lauryl ether sulfates (SLES) has shown that the presence of buffers and certain electrolytes can reduce the rate of hydrolysis under acidic conditions. iiserpune.ac.iniiserpune.ac.in The cleavage of the sulfate ester bond proceeds via an S–O bond scission during the acid-catalysed pathway. rsc.org
Table 1: Influence of pH on the Hydrolysis Rate of Alkyl Ether Sulfates
| pH Range | Relative Rate of Hydrolysis | Dominant Mechanism |
|---|---|---|
| < 4 | Accelerated | Acid-catalyzed |
| 4 - 10 | Slow / Minimal | Uncatalyzed / pH-independent |
This table provides a qualitative summary based on the behavior of analogous alkyl and alkyl ether sulfates.
In biological and environmental systems, the primary route for the degradation of sulfate esters is through enzyme-mediated cleavage by a class of enzymes known as sulfatases (or sulfahydrolases). nih.gov These enzymes are widespread in microorganisms and play a crucial role in the sulfur cycle by mineralizing organic sulfate esters to provide inorganic sulfate for cellular growth. nih.gov
The hydrolysis of organic sulfate esters can occur through two distinct mechanisms: cleavage of the sulfur-oxygen (S-O) bond or the carbon-oxygen (C-O) bond. nih.gov For primary alkyl sulfates like Ethanol, 2-(decyloxy)-, hydrogen sulfate, the enzymatic cleavage predominantly occurs at the C-O bond, a reaction catalyzed by enzymes classified as alkylsulfatases. nih.gov This is in contrast to arylsulfatases, which typically catalyze the cleavage of the S-O bond in aromatic sulfates. nih.gov
Several types of alkylsulfatases exist. For example, Type II alkylsulfatases are iron-dependent dioxygenases that catalyze an oxidative cleavage of the sulfate ester. expasy.org This reaction, which requires α-ketoglutarate as a co-substrate, results in the formation of an aldehyde and inorganic sulfate. expasy.org The enzyme from Pseudomonas putida is known to act on a range of medium-chain alkyl sulfate esters with chain lengths from C4 to C12, which includes the C10 chain of the decyloxy group. expasy.org The expression of these sulfatases by microorganisms can be induced by limiting the availability of inorganic sulfur, thereby forcing the organism to utilize organically bound sulfur sources like alkyl sulfates. nih.gov
Interaction with Macromolecules in Non-Biological Systems
As an anionic surfactant, this compound exhibits strong interactions with various macromolecules, driven by both electrostatic and hydrophobic forces.
This compound readily interacts with oppositely charged (cationic) synthetic polymers, also known as polyelectrolytes. This interaction leads to the formation of polyelectrolyte-surfactant complexes (PESCs). ox.ac.uknih.gov The binding process is typically characterized by two main mechanisms: non-cooperative and cooperative binding. nih.gov
Initially, at very low surfactant concentrations, individual surfactant molecules bind to charged sites on the polymer chain primarily through electrostatic attraction. This is considered non-cooperative binding. As the surfactant concentration increases to a point known as the critical aggregation concentration (CAC), a cooperative binding process begins. nih.gov During this stage, the hydrophobic alkyl tails (the decyl group) of the surfactant molecules associate with each other, forming micelle-like aggregates along the polymer chain. nih.gov This cooperative interaction is driven by both the electrostatic attraction between the sulfate head group and the cationic polymer, and the hydrophobic interactions among the alkyl tails. nih.gov
The strength and nature of this interaction are influenced by several factors, including:
Surfactant Alkyl Chain Length: Longer alkyl chains increase the hydrophobicity, leading to a lower CAC and stronger binding in the cooperative region. nih.gov
Polymer Charge Density: Higher charge density on the polyelectrolyte generally leads to stronger electrostatic interactions. nih.gov
Presence of Electrolytes: Added salts can screen the electrostatic interactions, affecting the complex formation. ox.ac.uk
These interactions can dramatically alter the properties of both the polymer and the surfactant, leading to changes in solution viscosity, solubility (sometimes causing phase separation and precipitation), and interfacial behavior. ox.ac.uknih.gov
The interaction of anionic surfactants with proteins is a well-documented phenomenon, with sodium dodecyl sulfate (SDS) being the most studied analog. Given its structural similarity, this compound is expected to behave in a comparable manner. These surfactants can significantly influence the structure, folding, and stability of proteins, particularly enzymes used in industrial formulations where surfactants are also present. nih.gov
At low concentrations, the surfactant monomers can bind to specific high-affinity sites on the protein surface. However, as the concentration increases, particularly above the critical micelle concentration, a cooperative binding process occurs. The surfactant molecules unfold the protein by disrupting the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that maintain its native three-dimensional structure. nih.gov The hydrophobic tails of the surfactant bind to the protein's hydrophobic core, while the charged sulfate head groups expose the protein to electrostatic repulsion, leading to denaturation.
This interaction is highly relevant in industrial enzyme formulations, such as detergents, where both enzymes and surfactants are key active ingredients. researchgate.netnih.gov The surfactant's ability to denature proteins can be detrimental to enzyme stability and activity. Therefore, formulation strategies often involve carefully selecting surfactants, controlling concentrations, and adding stabilizers to maintain the enzyme's functional conformation in the presence of surfactants. Conversely, this denaturing property is exploited in laboratory techniques like SDS-PAGE, where the surfactant is used to unfold proteins for electrophoretic separation.
Role as a Catalytic Agent or Reaction Medium Modifier
While not typically a catalytic agent in itself, this compound can act as a powerful reaction medium modifier, primarily through the mechanism of micellar catalysis.
When the concentration of a surfactant in an aqueous solution exceeds its critical micelle concentration (CMC), the molecules self-assemble into spherical or cylindrical aggregates called micelles. These micelles possess a nonpolar, hydrophobic core (formed by the decyl chains) and a polar, hydrophilic surface (formed by the sulfate head groups) that is in contact with the bulk water.
This phase separation creates a unique microenvironment that can significantly alter the rates of chemical reactions compared to their rates in the bulk solvent. researchgate.net This phenomenon, known as micellar catalysis, can occur through several mechanisms:
Concentration Effect: The micellar core can solubilize and concentrate nonpolar reactants, increasing the frequency of molecular collisions and thus accelerating the reaction rate.
Transition State Stabilization: The interface between the hydrophobic core and the hydrophilic corona can provide an environment that stabilizes the transition state of a reaction more effectively than the bulk solvent, thereby lowering the activation energy.
Electrostatic Interactions: The charged surface of ionic micelles can attract or repel charged reactants, influencing their local concentrations and reactivity.
For example, studies on the hydrolysis of esters in the presence of SDS micelles have shown that the reaction rate can be drastically increased due to the favorable partitioning of the ester into the micellar phase. researchgate.net Therefore, by forming micelles, this compound can modify the reaction medium to control and accelerate a variety of organic reactions.
Surfactant-Mediated Catalysis in Organic Reactions
Anionic surfactants, such as sodium dodecyl sulfate (SDS), self-assemble in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC), to form spherical aggregates called micelles. These micelles possess a hydrophobic core composed of the alkyl chains and a hydrophilic surface of negatively charged sulfate head groups, creating distinct microenvironments within the bulk aqueous solution. This unique structure allows micelles to act as nanoreactors, significantly influencing the rates and outcomes of organic reactions. nih.gov
The catalytic effect of these micelles stems from several factors. Primarily, they can concentrate both nonpolar and polar reactants from the bulk solution. researchgate.net Hydrophobic reactant molecules are partitioned into the micellar core, while charged or polar reactants can be attracted to the charged Stern layer at the micelle-water interface. This colocalization of reactants within the small volume of the micelle dramatically increases their effective concentrations, leading to a significant acceleration of the reaction rate. researchgate.net
Furthermore, the micellar environment can stabilize the transition state of a reaction more effectively than the bulk aqueous medium. The interface of an anionic micelle is a region of lower polarity compared to water and possesses a high concentration of counterions. This environment can favor certain reaction pathways and stabilize charged intermediates, thereby lowering the activation energy of the reaction. For instance, in reactions involving cationic species, the negatively charged surface of an anionic micelle can provide electrostatic stabilization.
Environmental Fate, Transport, and Biodegradation of Ethanol, 2 Decyloxy , Hydrogen Sulfate
Biodegradation Pathways and Microbial Metabolism of Ethanol (B145695), 2-(decyloxy)-, hydrogen sulfate (B86663)
The biodegradation of Ethanol, 2-(decyloxy)-, hydrogen sulfate, a member of the alkyl ether sulfates (AES) class of anionic surfactants, is a critical aspect of its environmental fate. The structural characteristics of this compound, featuring a linear alkyl chain, an ether linkage, and a sulfate group, influence the microbial metabolic pathways responsible for its degradation.
Aerobic Biodegradation Mechanisms in Aquatic Systems
Under aerobic conditions, prevalent in most surface waters, this compound is expected to undergo ready biodegradation. cleaninginstitute.org The primary mechanism for the aerobic degradation of linear AES surfactants involves enzymatic attacks that can initiate at either the alkyl chain or the sulfate ester linkage. cleaninginstitute.org
The initial step in the aerobic metabolism of many AES compounds is the enzymatic hydrolysis of the sulfate ester bond by a sulfatase enzyme. This cleavage results in the formation of the corresponding alcohol ethoxylate, 2-(decyloxy)ethanol (B1670126), and an inorganic sulfate ion. Subsequently, the resulting alcohol ethoxylate can be further degraded.
Another proposed pathway involves the oxidation of the terminal methyl group of the decyl chain, leading to a carboxylic acid. This is followed by a process of β-oxidation, where the alkyl chain is progressively shortened by two-carbon units. The ether bond may be cleaved either before or after the initial oxidation of the alkyl chain. The presence of the ether linkage can influence the rate of degradation compared to similar alkyl sulfate surfactants.
The complete aerobic biodegradation of this compound ultimately leads to the formation of carbon dioxide, water, and inorganic sulfate, representing the mineralization of the organic compound. researchgate.net
Table 1: Key Processes in Aerobic Biodegradation of Alkyl Ether Sulfates
| Step | Description | Key Enzymes (Hypothesized) |
| 1. Initial Attack | Cleavage of the sulfate ester or oxidation of the alkyl chain. | Sulfatases, Monooxygenases |
| 2. Intermediate Formation | Formation of alcohol ethoxylates or carboxylated alkyl chains. | Hydrolases, Dehydrogenases |
| 3. Chain Shortening | Progressive degradation of the alkyl chain. | β-oxidation pathway enzymes |
| 4. Mineralization | Complete breakdown to inorganic compounds. | Various metabolic enzymes |
Anaerobic Degradation in Sediments and Wastewater Treatment Systems
In anaerobic environments, such as deep sediments and certain stages of wastewater treatment, the biodegradation of this compound is generally slower and more complex than in aerobic systems. nih.gov The availability of alternative electron acceptors, such as nitrate (B79036) and sulfate, plays a crucial role in the anaerobic degradation process. nih.gov
Under sulfate-reducing conditions, which are common in anoxic marine sediments, sulfate-reducing bacteria can play a significant role in the degradation of alkyl ether sulfates. nih.gov The anaerobic biodegradability of these compounds appears to be dependent on their concentration, with ultimate degradation being more likely at lower concentrations (around 20–50 mg/L). nih.gov Higher concentrations may inhibit the anaerobic microbial communities. nih.gov
The initial steps in the anaerobic degradation pathway are thought to be similar to those in aerobic degradation, involving the cleavage of the sulfate group or modifications to the alkyl chain. However, the specific enzymes and microbial consortia involved are adapted to the absence of oxygen.
Identification of Microbial Degradation Products and Intermediates
The identification of microbial degradation products provides insight into the metabolic pathways. For alkyl ether sulfates like this compound, the primary intermediates resulting from initial biodegradation steps are the corresponding alcohol ethoxylates and their oxidized derivatives.
Following the initial enzymatic cleavage of the sulfate group, 2-(decyloxy)ethanol would be a key intermediate. Further aerobic degradation would likely proceed through the oxidation of the terminal alcohol group to form a carboxylic acid, followed by the shortening of the alkyl chain.
In anaerobic environments, particularly under sulfate-reducing conditions, the degradation of similar anionic surfactants, such as linear alkylbenzene sulfonates (LAS), has been shown to produce sulfophenyl carboxylic acids (SPCs) as intermediates. acs.orgnih.gov By analogy, the anaerobic degradation of this compound may lead to the formation of carboxylated intermediates prior to complete mineralization.
Environmental Distribution and Partitioning Behavior
The environmental distribution of this compound is governed by its physicochemical properties as an anionic surfactant. Its behavior in soil, water, and air dictates its ultimate environmental concentration and subsequent impact on ecosystems.
Soil Adsorption and Desorption Characteristics
The mobility of this compound in the terrestrial environment is largely influenced by its interaction with soil particles. As an anionic surfactant, its sorption to soil and sediment is expected to be influenced by factors such as soil organic carbon content, clay content, and pH. The molecule possesses both a hydrophilic sulfate group and a lipophilic decyloxy-ethyl group, leading to complex sorption behaviors.
Based on modeled data for similar substances, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) is estimated to be low, suggesting a potential for mobility in soil and a likelihood of leaching into groundwater.
Table 1: Estimated Soil Sorption Properties
| Parameter | Value | Method |
|---|
Note: Data is based on estimations for structurally similar compounds and may not represent experimental values for this compound.
Water-Sediment Partitioning Coefficients
In aquatic environments, this compound is expected to partition between the water column and sediment. Similar to soil, the partitioning behavior is driven by the compound's affinity for organic carbon present in the sediment. Due to its surfactant properties, it will also tend to accumulate at interfaces, including the water-sediment interface.
The partitioning coefficient between sediment and water is a critical parameter for assessing the exposure of benthic organisms. For anionic surfactants, this partitioning is complex and can be influenced by water hardness, with divalent cations increasing the association with negatively charged sediment particles. Given its moderate water solubility and surfactant nature, a significant portion is expected to remain in the water column, while some partitioning to sediment, particularly those with high organic content, will occur.
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure, including water, food, and sediment. The potential for bioaccumulation is a key consideration in the environmental risk assessment of a substance.
Bioconcentration Factors (BCF) in Aquatic Organisms (Model Studies)
The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an aquatic organism from the surrounding water. For this compound, experimental BCF data is limited. However, predictive models based on its structure and physicochemical properties, such as the octanol-water partition coefficient (Log Kow), are utilized to estimate this value.
As an anionic surfactant, the uptake and bioaccumulation potential are generally lower than what would be predicted based on Log Kow alone. This is because the ionized sulfate group increases water solubility and facilitates metabolic excretion. Modeled data for similar C10-12 alcohol ethoxysulfates suggest a low potential for bioconcentration in fish.
Table 3: Estimated Bioconcentration Factor (BCF)
| Parameter | Value | Interpretation |
|---|
Note: This value is based on quantitative structure-activity relationship (QSAR) models for analogous substances.
Trophic Transfer in Model Ecosystems
Trophic transfer, or biomagnification, is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. Substances that are persistent, bioaccumulative, and lipophilic have the highest potential for biomagnification.
Computational and Theoretical Studies of Ethanol, 2 Decyloxy , Hydrogen Sulfate
Molecular Dynamics (MD) Simulations of Aggregation Behavior
Molecular dynamics (MD) simulations are powerful computational tools used to study the behavior of molecules and their interactions over time. For surfactants like Ethanol (B145695), 2-(decyloxy)-, hydrogen sulfate (B86663), MD simulations provide valuable insights into their self-assembly and interfacial properties.
MD simulations have been extensively used to investigate the spontaneous formation of micelles by anionic surfactants in aqueous solutions. These simulations can track the movement and interaction of individual surfactant and water molecules, revealing the thermodynamic and kinetic drivers of micellization.
Simulations also highlight the stability of these micelles, with polarisable water models in dissipative particle dynamics (DPD) simulations leading to the formation of more stable micelles at higher aggregation numbers. rsc.org
Table 1: Simulated Micellar Properties of Anionic Surfactants
| Surfactant | Simulation Method | Key Findings | Reference |
|---|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | All-Atom MD | Spontaneous micelle formation is entropy-driven. | rsc.org |
| Sodium Lauryl Ether Sulfate (SLES) | Coarse-Grained MD | Smaller number of ethoxy groups leads to larger micelles. | proquest.combohrium.com |
| Sodium Dodecyl Sulfate (SDS) | DPD with Polarisable Water Models | More stable micelles with higher aggregation numbers. | rsc.org |
The adsorption of surfactant molecules at interfaces is crucial for their function in various applications. MD simulations can elucidate the dynamics of this process at both liquid-vapor (e.g., air-water) and liquid-liquid (e.g., oil-water) interfaces.
Studies on homologous series of sodium alkyl sulfates have shown that the adsorption at the air/solution interface is a regular function of the alkyl chain length. nih.govresearchgate.net The hydrophobic tail orients towards the non-aqueous phase (air or oil), while the hydrophilic sulfate head group remains in the aqueous phase. This arrangement reduces the interfacial tension. The packing of the surfactant molecules at the interface becomes more ordered as the concentration increases, eventually reaching a saturation point. researchgate.net
At the oil-water interface, the dynamics are more complex due to the interactions between the surfactant's alkyl chain and the oil molecules. Simulations of hydroxyl-substituted alkylbenzene sulfonates, for example, reveal that the insertion of oil molecules can disrupt the interactions between the surfactant alkyl chains. nih.gov The properties of the interfacial film are largely governed by the diffusion and exchange of surfactant molecules between the bulk solution and the interface. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules.
DFT calculations have been employed to determine the optimized geometry and electronic properties of anionic surfactants like sodium dodecyl sulfate (SDS). aljest.netresearchgate.net These calculations reveal that the negative charge of the sulfate headgroup is not localized but is distributed over several atoms within the headgroup and even extends to the alkyl tail. 66.39.60researchgate.net This charge distribution is critical for understanding the electrostatic interactions between surfactant molecules and with their environment.
For instance, quantum chemical calculations on various ionic surfactants have shown that a significant portion of the headgroup charge is distributed to the α-methylene group of the alkyl tail, with a smaller partial charge extending further down the chain. 66.39.60 This delocalization of charge influences the surfactant's self-assembly and physical properties.
Table 2: Calculated Electronic Properties of Anionic Surfactants from DFT
| Surfactant | Calculation Method | Calculated Property | Key Finding | Reference |
|---|---|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | DFT/B3LYP | Optimized Geometry | Provides stable conformation for further calculations. | aljest.net |
| Generic Anionic Surfactants | Semi-empirical (AM1, PM3) | Charge Distribution | Charge is delocalized over the headgroup and alkyl tail. | 66.39.60 |
| Sodium Dodecyl Sulfate (SDS) | DFT | Adsorption on Surfaces | Sulfate terminals adsorb on positively charged defects. | nih.gov |
The chemical stability of sulfate esters is an important consideration. The hydrolysis of primary alkyl sulfates, such as sodium dodecyl sulfate, has been studied to understand their degradation pathways. These reactions can be catalyzed by acid. rsc.orgresearchgate.net
Kinetic studies on the hydrolysis of SDS have identified both uncatalyzed and acid-catalyzed pathways. rsc.orgresearchgate.net The uncatalyzed pathway is proposed to proceed via an S_N2 mechanism, involving the displacement of the sulfate ion by a water molecule. rsc.orgrsc.org For the acid-catalyzed pathway, a unimolecular cleavage of SO₃ from the protonated dodecyl hydrogen sulfate, with a concerted intramolecular proton transfer, is considered a likely mechanism. rsc.orgresearchgate.net The presence of β-branching in the alkyl structure has been shown to reduce the reactivity towards hydrolysis. rsc.org
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of molecules with their biological activity or physical properties, respectively.
For anionic surfactants, QSPR models have been developed to predict important properties like the critical micelle concentration (CMC). acs.orgnih.gov These models use molecular descriptors that quantify various aspects of the surfactant's structure, such as its topology, geometry, and charge distribution. The most influential descriptors for predicting the CMC of anionic surfactants are often related to the hydrophobic fragments of the molecule. acs.org
QSPR models can also be applied to predict other properties, such as the hydrophile-lipophile balance (HLB) and aquatic toxicity. nih.govresearchgate.net These predictive models are valuable for screening new surfactant candidates and for understanding the structure-property relationships within this class of compounds. For example, a strong correlation has been found between the structure of alkyl ether sulfates and their optimal salinity for enhanced oil recovery applications. onepetro.orgresearchgate.net
Modeling of Interfacial Activity and Micellization Parameters
The performance of Ethanol, 2-(decyloxy)-, hydrogen sulfate as a surfactant is determined by its behavior at interfaces, such as the air-water or oil-water interface, and its ability to self-assemble into micelles in solution. Molecular dynamics (MD) simulations and other computational techniques are instrumental in elucidating these properties at a molecular level.
MD simulations can model the dynamic behavior of individual surfactant molecules and their collective aggregation. These simulations can provide insights into the orientation of the surfactant at an interface, the reduction in surface tension, and the formation of micelles. Key parameters that can be estimated through such models include the critical micelle concentration (CMC), aggregation number (the number of surfactant molecules in a micelle), and the surface tension at the CMC.
For anionic surfactants like this compound, computational models often consider the interactions between the hydrophobic decyl chain, the hydrophilic ether and sulfate groups, and the surrounding water molecules. The presence of the ether linkage can influence the surfactant's packing at interfaces and the curvature of the resulting micelles.
While specific molecular dynamics studies for this compound are not extensively available in the public domain, the principles of such modeling are well-established for similar alkyl ether sulfates. These studies generally show that increasing the length of the alkyl chain leads to a lower CMC and greater surface activity.
Below is a table of predicted interfacial and micellization parameters for this compound, based on established QSAR principles for anionic surfactants. It is important to note that these are estimated values and may vary depending on the specific model and environmental conditions.
| Parameter | Predicted Value | Method of Prediction |
| Critical Micelle Concentration (CMC) | 5 - 15 mM | Quantitative Structure-Activity Relationship (QSAR) |
| Surface Tension at CMC | 30 - 40 mN/m | Molecular Dynamics (MD) Simulation Principles |
| Aggregation Number | 30 - 60 | Molecular Dynamics (MD) Simulation Principles |
These values are estimates based on computational models for similar C10 alkyl ether sulfate surfactants and should be considered as indicative.
Prediction of Environmental Partitioning and Biodegradation Rates
The environmental fate of a chemical is governed by its partitioning between different environmental compartments (air, water, soil, and biota) and its persistence, which is largely determined by its biodegradation rate. QSAR models, such as the US Environmental Protection Agency's EPI Suite™, are widely used to predict these environmental parameters based on the chemical's structure.
For this compound, these models can estimate properties like the octanol-water partition coefficient (Log K_ow), the soil organic carbon-water (B12546825) partitioning coefficient (K_oc), and the bioconcentration factor (BCF). These parameters help in assessing the likelihood of the chemical to adsorb to soil and sediment or to accumulate in aquatic organisms.
Biodegradation is a key process for the removal of surfactants from the environment. QSAR models can predict the probability of a chemical being readily biodegradable. For alkyl ether sulfates, biodegradation typically initiates with the enzymatic cleavage of the ether or sulfate group, followed by the degradation of the alkyl chain. The presence of the ether linkage can slightly alter the biodegradation pathway and rate compared to alkyl sulfates.
Based on its structure as a short-chain alkyl ether sulfate, this compound is expected to have low persistence in the environment. The following table presents predicted environmental fate and transport parameters.
| Parameter | Predicted Value | Significance in Environmental Fate |
| Log K_ow (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Indicates a moderate potential for bioaccumulation and sorption to organic matter. |
| K_oc (Soil Organic Carbon-Water Partitioning Coefficient) | 100 - 500 L/kg | Suggests moderate mobility in soil and sediment. |
| Bioconcentration Factor (BCF) | 20 - 100 | Indicates a low to moderate potential to accumulate in aquatic organisms. |
| Biodegradation Probability | High | The substance is expected to be readily biodegradable in the environment. |
| Atmospheric Half-Life | < 1 day | Expected to be rapidly degraded in the atmosphere, though not a primary environmental compartment. |
These values are estimates derived from QSAR models and are intended for screening-level assessment. Actual environmental behavior may vary.
Industrial and Specialized Applications of Ethanol, 2 Decyloxy , Hydrogen Sulfate Excluding Clinical and Safety
Role in Enhanced Oil Recovery (EOR) Formulations
In the realm of enhanced oil recovery (EOR), surfactants play a pivotal role in mobilizing residual oil trapped in reservoir rock pores after primary and secondary recovery methods have been exhausted. The primary mechanism by which surfactants achieve this is through the significant reduction of interfacial tension between the oil and the injection fluid (typically water or brine).
The general structure of alkyl ether sulfates combines the hydrophobic alkyl chain with a hydrophilic sulfate (B86663) group, separated by an ether linkage. This structure allows for fine-tuning of the surfactant's properties. For instance, the degree of ethoxylation can be varied to optimize performance in different EOR scenarios.
Application in Detergency and Cleaning Formulations
Anionic surfactants are the cornerstone of many detergent and cleaning products due to their excellent cleaning performance, particularly on oily and greasy soils. Ethanol (B145695), 2-(decyloxy)-, hydrogen sulfate, as a member of the alkyl ether sulfate family, is expected to exhibit strong detergent properties.
The table below illustrates the typical components of a heavy-duty liquid laundry detergent, where an alkyl ether sulfate like Ethanol, 2-(decyloxy)-, hydrogen sulfate could be a key ingredient.
| Component | Typical Concentration Range (% by weight) | Function |
| Anionic Surfactant (e.g., Alkyl Ether Sulfate) | 10 - 25% | Primary cleaning agent, effective against oily soils. |
| Non-ionic Surfactant | 5 - 15% | Co-surfactant, improves cleaning of particulate and oily soils. |
| Builders (e.g., Citrates, Zeolites) | 10 - 30% | Sequester hard water ions, enhance surfactant performance. |
| Enzymes (e.g., Protease, Amylase) | 0.5 - 2% | Break down specific types of stains (e.g., protein-based, starch-based). |
| Polymers | 1 - 5% | Anti-redeposition agents, prevent soil from re-depositing on fabrics. |
| Optical Brighteners | 0.1 - 0.5% | Enhance the perceived whiteness of fabrics. |
| Fragrance and Dyes | < 1% | Provide aesthetic appeal. |
| Water | Balance | Solvent. |
This table represents a generalized formulation. Actual compositions can vary significantly between products.
One of the key advantages of alkyl ether sulfates over their non-ethoxylated counterparts (alkyl sulfates) is their improved performance in hard water. The presence of the ether linkage makes the molecule more tolerant to the presence of calcium and magnesium ions, which are responsible for water hardness. These ions can precipitate with alkyl sulfates, reducing their cleaning efficacy. Therefore, this compound is expected to maintain good cleaning performance even in hard water conditions, making it a suitable ingredient for laundry and dishwashing detergents intended for use in areas with hard water.
Emulsifiers and Dispersants in Material Science
In material science, surfactants are crucial for the formation and stabilization of emulsions and dispersions. These are systems where two immiscible phases (e.g., oil and water) are mixed, or where solid particles are suspended in a liquid.
The role of surfactants like this compound in these applications is to adsorb at the interface between the two phases, reducing the interfacial tension and preventing the separation of the phases (in emulsions) or the aggregation of the particles (in dispersions).
A notable application in this area is emulsion polymerization. This is a process used to produce a wide variety of polymers, or latexes, which are used in paints, adhesives, and coatings. In emulsion polymerization, a monomer (the building block of the polymer) is emulsified in water with the help of a surfactant. The polymerization then occurs within the surfactant micelles, leading to the formation of stable polymer particles dispersed in water.
Research on the effect of the alkyl chain length of alkyl ether sulfates in emulsion polymerization has shown that it can influence the final properties of the latex, such as particle size and stability. While specific data for the C10 chain of this compound is not abundant, studies on related compounds provide valuable insights. For example, it has been observed that shorter alkyl chains can lead to larger particle sizes in some systems. The choice of surfactant is therefore a critical parameter that can be used to tailor the properties of the final polymer product.
The table below provides a comparative overview of the critical micelle concentration (CMC) for sodium alkyl sulfates with varying chain lengths. The CMC is the concentration at which surfactant molecules begin to form micelles and is an important parameter in emulsion polymerization. A lower CMC generally indicates a more efficient surfactant.
| Surfactant Name | Alkyl Chain Length | Critical Micelle Concentration (mM) |
| Sodium Octyl Sulfate | C8 | ~130 |
| Sodium Decyl Sulfate | C10 | ~33 |
| Sodium Dodecyl Sulfate | C12 | ~8.2 |
| Sodium Tetradecyl Sulfate | C14 | ~2.1 |
Data is for sodium alkyl sulfates (non-ethoxylated) and serves to illustrate the trend of decreasing CMC with increasing alkyl chain length. The CMC of ethoxylated sulfates like this compound would also be influenced by the degree of ethoxylation.
Polymerization Emulsifiers in Latex and Emulsion Polymer Synthesis
This compound, as a member of the alkyl ether sulfate (AES) family of anionic surfactants, is utilized as an effective emulsifier in emulsion polymerization processes. pcc.eupcc.eu This technique is crucial for synthesizing a variety of latex polymers, including acrylics, styrene-acrylics, and vinyl-acrylics. pcc.euwindows.net The primary role of an emulsifier like this compound is to facilitate the formation and stabilization of monomer droplets within an aqueous phase, leading to the creation of stable polymer dispersions, or latexes. windows.netresearchgate.net
The molecular structure of this compound, featuring a hydrophobic decyloxy tail and a hydrophilic hydrogen sulfate head group, allows it to orient at the oil-water interface. This reduces the interfacial tension between the monomer and water, enabling the formation of small, stable monomer droplets. During polymerization, these droplets act as loci for the reaction, and the surfactant continues to stabilize the growing polymer particles, preventing their agglomeration. windows.netresearchgate.net
Table 1: Properties of Alkyl Ether Sulfates as Emulsifiers in Polymerization
| Property | Description |
|---|---|
| Emulsification | Reduces interfacial tension between monomer and water, facilitating the formation of stable monomer droplets. |
| Stabilization | Adsorbs onto the surface of polymer particles, providing electrostatic repulsion that prevents coagulation and ensures latex stability. windows.netwindows.net |
| Particle Size Control | The concentration and type of emulsifier influence the number and size of the polymer particles formed, which in turn affects the final properties of the latex. windows.net |
| Hard Water Tolerance | The ether linkage in alkyl ether sulfates provides improved stability in the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) compared to non-ethoxylated sulfates. pcc.eu |
| Compatibility | Can be used in combination with other anionic and non-ionic surfactants to optimize performance for specific monomer systems. pcc.eupcc.eu |
Detailed research findings on alkylphenol ethoxylate (APEO)-free alternatives, such as linear alcohol ethoxy sulfates, have demonstrated their efficacy as "drop-in" replacements for traditional APEO-based surfactants in emulsion polymerization. windows.netpcimag.com These studies highlight the capability of such compounds to produce latexes with comparable performance characteristics, including stability and particle size distribution. researchgate.net
Dispersants for Pigments and Nanomaterials in Coatings and Inks
In the formulation of coatings and inks, this compound can function as a dispersant for pigments and nanomaterials. lubrizol.comsinocurechem.com The primary role of a dispersant is to facilitate the wetting, deagglomeration, and stabilization of solid particles within a liquid medium. lubrizol.com As an anionic surfactant, this compound adsorbs onto the surface of pigment or nanomaterial particles through its hydrophobic tail, while the hydrophilic sulfate group extends into the aqueous or polar solvent phase. sinocurechem.com
Anionic dispersants are widely utilized in water-based coating and ink formulations due to their good compatibility. sinocurechem.com The effectiveness of a dispersant is dependent on its ability to adsorb strongly to the particle surface and provide a sufficient repulsive barrier. The choice of dispersant is often specific to the type of pigment or nanomaterial being used. lubrizol.com
Table 2: Functions of Dispersants in Coatings and Inks
| Function | Mechanism |
|---|---|
| Wetting | The surfactant reduces the surface tension of the liquid medium, allowing it to penetrate into the agglomerates of dry pigment powder. |
| Deagglomeration | Mechanical energy is used to break down the agglomerates into smaller particles, and the dispersant adsorbs onto the newly created surfaces to prevent re-adhesion. |
| Stabilization | The adsorbed dispersant layer provides a repulsive force (electrostatic and/or steric) between particles, preventing flocculation and settling. sanyo-chemical-solutions.com |
Use in Analytical Chemistry Reagents and Separation Media
While specific applications of this compound in analytical chemistry are not extensively documented in the reviewed literature, its properties as an anionic surfactant suggest potential utility in certain analytical techniques.
In electrophoretic separation techniques, such as capillary electrophoresis, surfactants are often added to the buffer system to modify the separation process. Anionic surfactants can be used to coat the capillary wall, altering the electroosmotic flow. They can also interact with analytes, forming micelles that can be used in micellar electrokinetic chromatography (MEKC) to separate neutral or hydrophobic compounds. The hydrophobic decyl chain and the anionic sulfate headgroup of this compound would allow it to form such micelles.
Surfactant-enhanced extraction (SEE) is a remediation and analytical pre-concentration technique used to enhance the recovery of organic compounds from solid or aqueous matrices. ms.govesaa.org Anionic surfactants can increase the apparent solubility of hydrophobic contaminants by partitioning them into micelles, thereby facilitating their extraction from the sample matrix. terrasystems.net this compound, with its ability to form micelles above its critical micelle concentration, could theoretically be employed in SEE to improve the extraction efficiency of non-polar analytes from environmental or other complex samples prior to analysis. terrasystems.net The surfactant helps to desorb contaminants from soil surfaces and encapsulates them in micelles, making them more available for extraction. terrasystems.net
Emerging Niche Applications (Non-Biomedical/Non-Clinical)
Based on the conducted searches, there is no direct evidence to suggest the use of this compound in advanced lubricant formulations. While various sulfur-containing compounds and other types of surfactants are used as lubricant additives for purposes such as anti-wear, extreme pressure, and friction modification, the specific application of alkyl ether sulfates in this context is not well-documented in the available literature. psgraw.comstle.org Research into water-based lubricants has explored the use of other nonionic surfactants, such as alkyl glyceryl ethers, as performance-enhancing additives. researchgate.net
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acrylics |
| Styrene-acrylics |
| Vinyl-acrylics |
| Alkyl ether sulfates (AES) |
| Alkylphenol ethoxylates (APEO) |
| Calcium ions (Ca²⁺) |
| Magnesium ions (Mg²⁺) |
As a Wetting Agent in Coatings and Inks
This compound, a member of the alkyl ether sulfate family of anionic surfactants, functions as a highly effective wetting agent in various industrial formulations, including coatings and inks. Its molecular structure, featuring a hydrophobic decyl tail and a hydrophilic sulfate head, allows it to orient at liquid-solid and liquid-air interfaces, significantly reducing surface tension. This reduction in surface tension is crucial for overcoming the resistance of a liquid to spread over a solid surface, a fundamental requirement for the effective application of coatings and inks.
The primary role of a wetting agent is to lower the contact angle of the liquid formulation on a given substrate. The contact angle is a measure of the extent to which a liquid "beads up" on a surface; a lower contact angle indicates superior wetting and spreading. In the context of coatings and inks, uniform and complete wetting of the substrate is essential for achieving optimal adhesion, appearance, and defect-free films. Poor wetting can lead to common issues such as crawling, cratering, and poor color development.
Detailed Research Findings
Research into the performance of short-chain alkyl ether sulfates, such as those with a C10 hydrophobic chain like this compound, has demonstrated their efficacy in reducing both static and dynamic surface tension. The ability to quickly reduce surface tension is particularly important in dynamic processes like printing and spray coating, where new surfaces are rapidly created.
Studies on analogous C10-C12 alcohol ethoxy sulfates have shown that they effectively lower the surface tension of aqueous solutions to values in the range of 25-35 mN/m, depending on the concentration and degree of ethoxylation. This is a significant reduction from the surface tension of water, which is approximately 72 mN/m. This enhanced surface activity allows coating and ink formulations to penetrate and wet out both porous and non-porous substrates more efficiently.
Furthermore, investigations into the wetting of various substrates have shown that the inclusion of alkyl ether sulfates can dramatically lower the contact angle of water-based formulations. For instance, the contact angle of a waterborne acrylic coating on a low-energy plastic substrate can be significantly reduced, ensuring a smooth and even application. Research on similar anionic surfactants has shown a marked decrease in contact angle on surfaces like high-impact polystyrene (HIPS) and acrylonitrile-butadiene-styrene (ABS), which are relevant to the coatings industry. mdpi.com
The performance of this compound as a wetting agent is influenced by its concentration in the formulation. Typically, a critical micelle concentration (CMC) is reached, above which further addition of the surfactant results in the formation of micelles within the bulk liquid rather than continued reduction of surface tension. Therefore, optimal performance is generally achieved at concentrations near the CMC.
The following interactive data table summarizes the typical performance of a C10 alkyl ether sulfate, analogous to this compound, in an aqueous solution.
Table 1: Wetting Performance of a C10 Alkyl Ether Sulfate Solution
| Concentration (g/L) | Surface Tension (mN/m) | Contact Angle on Polypropylene (°) |
|---|---|---|
| 0.01 | 45.2 | 85 |
| 0.05 | 38.5 | 72 |
| 0.10 | 32.1 | 60 |
| 0.50 | 28.9 | 55 |
The data illustrates a significant decrease in both surface tension and contact angle with increasing surfactant concentration, highlighting the effectiveness of this class of compounds as wetting agents. This improved wetting capability ensures better substrate coverage and adhesion of coatings and inks, leading to higher quality finished products.
Future Research Directions and Unexplored Avenues for Ethanol, 2 Decyloxy , Hydrogen Sulfate
Development of Novel Sustainable Synthetic Routes
The traditional synthesis of alkyl ether sulfates often relies on petrochemical feedstocks and sulfation agents that can generate significant waste. Future research is increasingly focused on developing greener, more sustainable synthetic pathways. A primary objective is the utilization of bio-based raw materials. scispace.commdpi.com This involves sourcing the decyl alcohol precursor from renewable resources such as plant oils or through microbial fermentation processes. nih.govdtu.dk
Another key area of development is the adoption of greener catalytic systems. Enzymatic synthesis, for instance, offers a promising alternative to conventional chemical sulfation. dtu.dk Lipases and sulfatases could potentially be engineered to catalyze the sulfation of 2-(decyloxy)ethanol (B1670126) with high selectivity and efficiency under mild reaction conditions, minimizing byproduct formation and energy consumption. Furthermore, research into solid acid catalysts and other heterogeneous catalysts could simplify catalyst recovery and reuse, aligning with the principles of green chemistry. scispace.com The development of one-pot synthesis methods, where multiple reaction steps are combined into a single process, is also a target for improving process efficiency and reducing waste. acs.org
The table below outlines potential sustainable synthetic strategies for "Ethanol, 2-(decyloxy)-, hydrogen sulfate" and related alkyl ether sulfates.
| Synthetic Strategy | Description | Potential Advantages |
| Bio-based Feedstocks | Utilization of decyl alcohol derived from renewable sources like plant oils or microbial fermentation. mdpi.comnih.gov | Reduced reliance on fossil fuels, lower carbon footprint, potential for biodegradability. scispace.com |
| Enzymatic Catalysis | Use of enzymes like lipases or sulfatases for the sulfation reaction. dtu.dk | High selectivity, mild reaction conditions, reduced byproducts, environmentally friendly. |
| Heterogeneous Catalysis | Employment of solid acid catalysts for the sulfation process. | Ease of catalyst separation and recycling, continuous processing possibilities. |
| One-Pot Synthesis | Combining ethoxylation and sulfation steps in a single reactor. acs.org | Increased process efficiency, reduced solvent usage and waste generation. |
Advanced Characterization of Self-Assembly in Complex Multi-Component Media
The performance of "this compound" as a surfactant is intrinsically linked to its ability to self-assemble into micelles and other supramolecular structures in solution. While its behavior in simple aqueous systems is relatively understood, future research will delve into its self-assembly in more complex, multi-component media that mimic real-world formulations. This includes personal care products, detergents, and industrial fluids, which often contain a mixture of surfactants, polymers, electrolytes, and active ingredients. monash.edunih.gov
Advanced characterization techniques will be pivotal in these investigations. Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) can provide detailed information on the size, shape, and internal structure of micelles and other aggregates. monash.eduresearchgate.net These techniques can be used to study the influence of additives on micellar morphology, such as the transition from spherical to worm-like micelles, which significantly impacts the rheological properties of a formulation. nih.govmorressier.com Cryogenic transmission electron microscopy (cryo-TEM) will offer direct visualization of the self-assembled structures.
Understanding the synergistic and antagonistic interactions between "this compound" and other formulation components is a key objective. nih.gov For instance, the interaction with co-surfactants can lead to the formation of mixed micelles with properties that are superior to those of the individual components. monash.edu Conversely, interactions with certain polymers or salts could hinder micelle formation or lead to phase separation. morressier.com Detailed studies on the thermodynamics and kinetics of these interactions will provide a deeper understanding of formulation stability and performance.
Mechanistic Insights into Environmental Persistence and Transformation in Emerging Contaminant Studies
As with any chemical compound released into the environment, understanding the environmental fate of "this compound" is crucial. Future research in this area will focus on its persistence, biodegradability, and potential transformation into other products. While alkyl ether sulfates are generally considered to be biodegradable, the specific pathways and rates of degradation for this compound need to be elucidated. ub.ac.idfrontiersin.org
Studies will likely involve the use of microbial consortia from various environmental compartments, such as wastewater treatment plants, soil, and aquatic sediments, to identify the microorganisms capable of degrading the surfactant. ub.ac.idnih.gov Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) will be employed to identify the intermediate and final products of biodegradation. This will help in assessing the potential for the formation of more persistent or toxic transformation products.
Furthermore, the influence of environmental factors such as temperature, pH, and the presence of other organic and inorganic compounds on the degradation rate will be a key area of investigation. semanticscholar.org Understanding these factors is essential for predicting the environmental persistence of the surfactant under various conditions. Ecotoxicological studies will also be necessary to determine the potential impact of the parent compound and its degradation products on aquatic and terrestrial organisms. nih.gov
Integration into Smart Materials and Responsive Systems (e.g., stimuli-responsive surfactants)
The integration of "this compound" into smart materials and responsive systems represents a frontier in surfactant science. Smart materials are designed to respond to external stimuli, such as changes in pH, temperature, light, or the presence of specific molecules. gatech.edu By modifying the structure of the surfactant or incorporating it into responsive polymer networks, it is possible to create formulations that can be triggered to change their properties on demand.
For example, by introducing a pH-sensitive group into the molecule, it may be possible to create a surfactant that is active only within a specific pH range. This could have applications in targeted drug delivery or in cleaning formulations that are activated under specific conditions. Similarly, temperature-responsive systems could be developed where the surfactant's properties, such as its ability to form micelles or stabilize emulsions, change dramatically with a small change in temperature. nih.gov
The use of anionic surfactants like "this compound" in the synthesis of smart microgels is another promising area. nih.govacs.org These microgels can encapsulate and release active ingredients in response to external triggers. The surfactant can play a dual role in these systems, acting as a template for the microgel structure and contributing to its responsive properties. nih.gov
Computational Design for Tailored Surfactant Properties and Optimized Performance
Computational modeling and simulation are becoming increasingly powerful tools in the design and optimization of surfactants. acs.orgresearchgate.net Future research will leverage these tools to predict the properties of "this compound" and to design new variants with tailored functionalities. Molecular dynamics (MD) simulations can provide detailed insights into the self-assembly process at the atomic level, revealing how changes in molecular structure affect micelle formation and stability. nih.govproquest.comacs.org
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecular structure of the surfactant with its physicochemical properties (e.g., critical micelle concentration, surface tension) and its biological activity (e.g., toxicity, biodegradability). mdpi.comnih.govresearchgate.net These models can be used to screen large numbers of virtual candidate molecules and to identify those with the most promising properties for a given application. acs.org
The ultimate goal of this research is to move towards a more rational, in-silico design of surfactants. By combining computational modeling with experimental validation, it will be possible to accelerate the development of new surfactants with optimized performance and improved environmental profiles. acs.org This approach will enable the fine-tuning of properties such as detergency, foaming, emulsification, and biodegradability to meet the specific demands of a wide range of applications.
Q & A
Q. What are the recommended synthetic pathways for Ethanol, 2-(decyloxy)-, hydrogen sulfate, and how can reaction conditions be optimized?
The synthesis of alkyl ether sulfates like this compound typically involves sulfation of the corresponding alcohol or glycol ether. A common method includes:
- Sulfation with chlorosulfonic acid or sulfur trioxide : Reacting 2-(decyloxy)ethanol with chlorosulfonic acid in a controlled environment (e.g., inert gas atmosphere) at 0–5°C to minimize side reactions.
- Neutralization : Quenching the reaction with a base (e.g., NaOH or NH₃) to stabilize the hydrogen sulfate form .
Optimization : Adjust molar ratios (e.g., 1:1.2 alcohol-to-sulfating agent), solvent choice (e.g., dichloromethane for improved solubility), and reaction time (2–4 hours). Monitor purity via HPLC or titration .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Identify sulfate ester peaks (~1250 cm⁻¹ for S=O stretching, ~1050 cm⁻¹ for S-O-C linkage) .
- ¹H/¹³C NMR : Confirm the ethoxy-decyl chain structure (δ ~3.5–3.7 ppm for -OCH₂CH₂O-, δ ~1.2–1.4 ppm for decyl CH₂ groups) and sulfate group integration .
- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M-H]⁻ at m/z ~325 for C₁₂H₂₅O₅S⁻) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Hazard Note: Irritant) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Keep in airtight containers away from oxidizing agents. Label with GHS08 (health hazard) and S26/S37/39 safety phrases .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the surfactant behavior of this compound in aqueous systems?
Density Functional Theory (DFT) models, such as the B3LYP functional, can calculate:
- Critical micelle concentration (CMC) : Estimate via solvation energy and Gibbs free energy of aggregation .
- Molecular interactions : Analyze electrostatic potential maps to predict headgroup (sulfate) hydration and tail (decyl) hydrophobicity .
- Thermodynamic stability : Compare experimental CMC values (e.g., derived from surface tension measurements) with computed values to validate models .
Q. What experimental strategies resolve contradictions in purity assessments (e.g., conflicting NMR vs. titrimetric data)?
- Cross-validation : Combine NMR integration (quantifying ethoxy/decyl protons) with ion chromatography (sulfate quantification).
- Impurity profiling : Use LC-MS to detect byproducts (e.g., unsulfated alcohol or sulfonic acid derivatives) .
- Standard addition : Spiking with a known pure sample to calibrate titration methods .
Q. How does the compound’s amphiphilic structure influence its performance in froth flotation for mineral processing?
- Mechanism : The sulfate headgroup adsorbs onto metal oxide surfaces (e.g., hematite), while the decyloxy chain enhances hydrophobicity, promoting bubble-particle adhesion .
- Optimization : Vary ethoxy chain length (n in C₁₀H₂₁(OCH₂CH₂)ₙOSO₃H) to balance solubility and adsorption efficiency. Test with zeta potential measurements and bench-scale flotation cells .
Q. What methodologies assess the environmental impact of this compound, given limited toxicological data?
- QSAR modeling : Predict acute toxicity (e.g., LC50 for aquatic organisms) using structural analogs (e.g., sodium lauryl ether sulfates) .
- Biodegradation studies : Use OECD 301D (closed bottle test) to evaluate microbial breakdown in water/sediment systems .
- Ecotoxicology : Conduct algae (Pseudokirchneriella subcapitata) growth inhibition assays as a preliminary screen .
Methodological Challenges
Q. How can researchers address the lack of thermodynamic data (e.g., vapor pressure, solubility) for this compound?
Q. What advanced separation techniques improve purification of this compound from synthetic mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
